Product packaging for Fenbuconazole(Cat. No.:CAS No. 119611-00-6)

Fenbuconazole

Cat. No.: B054123
CAS No.: 119611-00-6
M. Wt: 336.8 g/mol
InChI Key: RQDJADAKIFFEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenbuconazole is a systemic triazole fungicide of significant interest in agricultural and plant science research. Its primary value lies in its potent and broad-spectrum activity against a wide range of economically important fungal pathogens, including rusts, powdery mildews, and scabs. The compound's mechanism of action is characterized by the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Specifically, this compound acts as a C14-demethylase inhibitor (DMI), targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This inhibition disrupts membrane integrity and cellular function, leading to arrested fungal growth and eventual cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN4 B054123 Fenbuconazole CAS No. 119611-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJADAKIFFEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032548
Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
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Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114369-43-6, 119611-00-6
Record name Fenbuconazole
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Record name Fenbuconazole [ISO]
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Record name 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)-
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Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
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Record name 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile
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Record name 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl
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Record name FENBUCONAZOLE
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Mechanisms of Action and Fungicidal Efficacy of Fenbuconazole

Sterol Biosynthesis Inhibition in Fungi

The primary mechanism by which fenbuconazole exerts its antifungal effect is through the inhibition of sterol biosynthesis, a critical process for maintaining the integrity and function of fungal cell membranes. nih.govresearchgate.net This places this compound within the class of fungicides known as sterol biosynthesis inhibitors (SBIs) or, more specifically, demethylation inhibitors (DMIs). researchgate.netfrac-argentina.orgresearchgate.net

This compound's specific molecular target is the cytochrome P450 enzyme, lanosterol (B1674476) C14-demethylase (also referred to as CYP51 or Erg11p). researchgate.netmdpi.comresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), the principal sterol in the cell membranes of most fungi. researchgate.netpatsnap.comfiveable.me this compound binds to the heme iron component of the C14-demethylase enzyme. mdpi.com This action blocks the demethylation of lanosterol, a precursor to ergosterol, thereby halting the biosynthetic pathway. mdpi.comresearchgate.net

The inhibition of C14-demethylase and the subsequent disruption of the ergosterol biosynthetic pathway have severe consequences for the fungal cell. researchgate.net The primary result is a depletion of ergosterol in the fungal membrane. researchgate.net Ergosterol is vital for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes. researchgate.netpatsnap.com

Its depletion, coupled with the concurrent accumulation of toxic 14α-methylated sterol precursors, compromises the structural integrity of the fungal cell membrane. researchgate.netfiveable.me This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and proliferation. mdpi.comresearchgate.netpatsnap.com

Target Enzyme: C14-demethylase

Spectrum of Antifungal Activity

This compound is a broad-spectrum fungicide effective against a variety of plant diseases, particularly rusts and Septoria species on cereals. apsnet.orgfao.org Its efficacy stems from its ability to be absorbed by the plant and act systemically to inhibit fungal growth. nih.gov

Research has demonstrated this compound's effectiveness in controlling key fungal pathogens that impact major agricultural crops.

This compound has shown both curative and protectant activity against Puccinia triticina, the causal agent of wheat leaf rust. apsnet.orgapsnet.org Studies have shown that its efficacy can be influenced by formulation. For instance, greenhouse bioassays have demonstrated that while this compound alone may not provide curative control of P. triticina, its activity is markedly improved with the addition of an adjuvant oil, which enhances penetration into the wheat leaf tissue. apsnet.org In one such study, the addition of an adjuvant significantly increased the curative efficacy, preventing disease development when applied after inoculation. apsnet.org

Table 1: Curative Efficacy of this compound on Puccinia triticina in Wheat

TreatmentApplication Type% Disease Control
This compoundCurative0
This compound + AdjuvantCurative100
EpoxiconazoleCurative100

Data sourced from greenhouse bioassay experiments where treatments were applied two days after inoculation with P. triticina. apsnet.org

This compound is also effective in the management of stripe rust, caused by Puccinia striiformis. apsnet.orgapsnet.org Field studies have confirmed its ability to provide good control of the disease. apsnet.org In a field trial comparing different fungicide treatments, this compound significantly reduced the severity of stripe rust compared to untreated controls. The addition of an adjuvant was also shown to enhance its performance. apsnet.org At the final assessment in one study, when the untreated control plots showed 92% disease severity, plots treated with this compound had significantly lower severity levels. apsnet.org

Table 2: Field Efficacy of this compound on Puccinia striiformis (Stripe Rust) Severity in Wheat

TreatmentDisease Severity (%) at Final Assessment
Untreated Control92
This compound52
This compound + Adjuvant42
Epoxiconazole32

Data sourced from a field study assessing stripe rust severity 36 days after the first application. apsnet.org

Control of Specific Fungal Pathogens

Mycosphaerella citri (Zasmidium citri-griseum) (Citrus Greasy Spot)

This compound has demonstrated significant efficacy in controlling citrus greasy spot, a disease caused by the fungus Mycosphaerella citri (also known as Zasmidium citri-griseum), which leads to premature defoliation and yield reduction in citrus crops. mdpi.comresearchgate.net Field studies have shown that applications of this compound can significantly reduce the severity of greasy spot on leaves. mdpi.comflvc.org Research conducted in Panama indicated that the effective concentration of this compound needed to reduce the mycelial growth of Z. citri-griseum by 50% (EC50) ranged from 0.09 to 7.62 μg/mL. mdpi.comresearchgate.net

In field trials, multiple sprays of this compound provided greater disease control than a single application. mdpi.com It effectively controls the disease on both leaves and fruit. mdpi.com Greenhouse studies have further elucidated the protective and curative action of this compound against M. citri. Applications made up to 50 days before inoculation with the fungus were able to reduce epiphytic growth and the severity of greasy spot. apsnet.org Post-inoculation treatments were also effective, though for a shorter duration of up to 30 days. apsnet.org

Table 1: Efficacy of this compound against Mycosphaerella citri

Parameter Finding Source
EC50 Range 0.09 to 7.62 μg/mL for mycelial growth inhibition. mdpi.comresearchgate.net
Field Efficacy Significantly reduced greasy spot severity on leaves. mdpi.comflvc.org
Protective Action Effective when applied up to 50 days before inoculation. apsnet.org

| Curative Action | Effective when applied up to 30 days after inoculation. | apsnet.org |

Monilinia spp. (Brown Rot)

This compound is widely used for the control of brown rot, a destructive disease of stone fruits caused by fungi of the genus Monilinia, primarily Monilinia fructicola and Monilinia laxa. apsnet.org It is listed as an effective fungicide against brown rot alongside other ergosterol biosynthesis inhibitors. cabidigitallibrary.orgeppo.int

Research on Monilinia fructicola populations has shown that protective applications of this compound can significantly reduce the incidence of brown rot on blossoms and fruit, even against isolates with reduced sensitivity to demethylation inhibitor (DMI) fungicides. apsnet.org However, the therapeutic or curative applications of this compound against resistant or less sensitive isolates may provide little to no reduction in disease incidence. apsnet.org This highlights the importance of using this compound as a protectant fungicide for effective brown rot management. apsnet.org

Powdery Mildew

This compound is recognized for its effectiveness against various powdery mildew diseases on a range of crops, including cereals, fruits, and vines. nih.govherts.ac.ukucanr.edu As a systemic fungicide, it is absorbed by the plant and translocated, interfering with the fungal sterol production which is essential for the growth of powdery mildew fungi like Sphaerotheca pannosa and Podosphaera leucotricha. researchgate.netucanr.edu

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 3, which are demethylation inhibitors (DMIs). corteva.usmdpi.com These fungicides act on the C14-demethylase enzyme involved in sterol biosynthesis. mdpi.com

Leaf Spot and Blotch Diseases

This compound is effective in controlling a variety of leaf spot and blotch diseases on crops such as cereals. nih.govresearchgate.net It is specifically mentioned for its use against diseases like net blotch on barley. nih.gov The systemic nature of this compound allows it to be absorbed and moved within the plant, providing protection against these foliar pathogens. researchgate.net Fungicide guides for crops like pecans also list this compound for the control of downy leaf spot and other leaf diseases. uada.edu

Scab

This compound is utilized for the management of scab diseases, notably on apples and pears. nih.govherts.ac.uk It has demonstrated high intrinsic activity against the apple scab fungus, Venturia inaequalis. corteva.us Research on the post-infection activity of fungicides for citrus scab, caused by Elsinoë fawcettii, showed that this compound was effective when applied within 16 to 48 hours after inoculation. apsnet.org It acts as both a protectant and has post-infection (curative) activity against scab. apsnet.org For pecan scab, caused by Venturia effusa, this compound is considered particularly effective during the early part of the season. bugwoodcloud.org

Rusts and Smuts

This compound provides control against rust and smut fungi on various crops, including cereals like wheat and barley. nih.govherts.ac.uknih.gov These diseases are caused by fungi from the orders Pucciniales (rusts) and Ustilaginales (smuts). geeksforgeeks.org this compound's systemic properties and its ability to inhibit sterol biosynthesis are key to its efficacy against these pathogens. nih.govherts.ac.uk Studies have demonstrated that the curative activity of this compound against wheat leaf rust (Puccinia triticina) and stripe rust (Puccinia striiformis f. sp. tritici) can be enhanced with the addition of an adjuvant to improve uptake into the plant tissue. apsnet.org

Protectant vs. Curative Actions

This compound is characterized as a systemic fungicide with both protectant and curative actions. nih.govherts.ac.ukmdpi.com

Protectant Action: As a protectant, this compound is applied before fungal infection occurs. umass.edu The fungicide forms a protective barrier on the plant surface, and due to its systemic nature, it is absorbed into the plant tissues. herts.ac.ukresearchgate.net This prevents fungal spores from germinating or penetrating the host plant. umass.edu Research has shown that this compound provides excellent protectant control against diseases like citrus greasy spot, where it can be effective for up to 50 days prior to inoculation. apsnet.org For brown rot, protective applications have been shown to be significantly more effective than curative treatments, especially against less sensitive fungal strains. apsnet.org

Curative Action: The curative, or post-infection, activity of this compound allows it to stop the development of a fungus after infection has already occurred but before symptoms are visible. umass.edu This is due to its ability to inhibit the growth of the fungal mycelium within the plant tissues. apsnet.org Studies on citrus scab demonstrated that this compound was effective when applied 16 to 48 hours after inoculation. apsnet.org Similarly, for citrus greasy spot, it showed curative effects for up to 30 days post-inoculation. apsnet.org However, its curative efficacy can be limited by factors such as the timing of application and the development of fungicide resistance. apsnet.orgapsnet.org For instance, the curative action against brown rot can be minimal if the fungal isolates have developed reduced sensitivity. apsnet.org The addition of adjuvants can sometimes improve the curative performance of this compound by enhancing its uptake into the plant. apsnet.org

Table 2: Protectant vs. Curative Efficacy of this compound

Disease Protectant Activity Curative (Post-Infection) Activity Source
Citrus Greasy Spot Effective up to 50 days pre-inoculation. Effective up to 30 days post-inoculation. apsnet.org
Brown Rot Significantly reduces disease incidence. Little to no reduction against less sensitive isolates. apsnet.org
Citrus Scab Effective as a pre-inoculation spray. Effective when applied 16-48 hours post-inoculation. apsnet.org

| Wheat Rusts | Provides control. | Efficacy is improved with the addition of an adjuvant. | apsnet.org |

Factors Influencing Fungicidal Performance

The effectiveness of this compound as a fungicide is not solely dependent on its intrinsic chemical properties but is also significantly influenced by external factors related to its application. The formulation of the product, the inclusion of adjuvants in the spray mixture, and the environmental conditions following application, such as rainfall, all play critical roles in its ultimate performance. Understanding these factors is crucial for optimizing its fungicidal activity.

Formulation Effects on Efficacy

This compound is available in various formulations, with the type of formulation having a direct impact on its bioavailability and efficacy. A common formulation is the Suspension Concentrate (SC), where the solid active ingredient is dispersed in water. While SC formulations are stable, this compound presented in this form has been observed to have restricted uptake and redistribution within the plant. apsnet.orgapsnet.orgnih.gov This limitation is attributed to the crystalline nature of the active ingredient in the spray deposit, which can hinder its penetration through the plant's waxy cuticle.

Another formulation type is an oil-in-water emulsion (EW). unimi.it Research has shown that the formulation can significantly influence the fungicidal action. For instance, studies on cider fermentation revealed that this compound residues could decrease the fermentation rate, and this effect was concentration-dependent. nih.govnih.gov While not a direct measure of plant disease control, this highlights how the formulation and its interaction with biological systems can alter outcomes.

The physical characteristics of the formulation dictate how the fungicide is deposited on and interacts with the leaf surface. For SC formulations, without additives that promote spreading or uptake, the active ingredient may remain on the surface, offering good protectant activity but limited curative action, as the latter requires the fungicide to penetrate the plant tissue to combat existing infections. apsnet.orgapsnet.org Testing of SC formulations has confirmed their stability for at least two years under normal storage conditions. apvma.gov.au

Adjuvant Application and Enhanced Penetration

The performance of this compound, particularly when in an SC formulation, can be significantly enhanced by the addition of adjuvants to the spray tank. apsnet.orgapsnet.org Adjuvants are substances that modify the properties of the spray solution to improve its effectiveness. simplotgrowersolutions.comnih.gov Oil-based adjuvants, such as methylated seed oils or crop oil concentrates, are particularly effective at improving the penetration of this compound through the waxy cuticle of plant leaves. apsnet.orgsimplotgrowersolutions.com

Research on wheat leaf rust (Puccinia triticina) and stripe rust (Puccinia striiformis f.sp. tritici) demonstrated that the curative activity of an SC formulation of this compound was markedly improved with the addition of a spray oil adjuvant. apsnet.orgapsnet.org In greenhouse bioassays, this compound applied without an adjuvant showed poor curative control of leaf rust. apsnet.org However, when combined with an oil adjuvant, its efficacy increased substantially, providing control comparable to that of other highly effective triazole fungicides like epoxiconazole. apsnet.org The adjuvant improves performance by increasing the spread of the spray droplet on the leaf surface and enhancing the penetration of the active ingredient into the leaf tissue. apsnet.orgresearchgate.net This enhanced uptake allows the systemic properties of this compound to be more fully expressed, enabling it to move within the plant's apoplast and reach the sites of fungal infection. apsnet.org

The table below summarizes greenhouse bioassay results, illustrating the impact of an adjuvant on the curative and protectant efficacy of this compound against wheat leaf rust.

Table 1: Effect of Adjuvant on this compound Efficacy Against Wheat Leaf Rust (P. triticina)

Treatment Application Rate (g a.i./ha) Adjuvant (Uptake™ Spraying Oil) % Disease Severity (Curative) % Disease Severity (Protectant)
Untreated Control - - 85.0 90.0
This compound 72 None 85.0 3.3
This compound 72 0.5% v/v 1.7 1.7
Epoxiconazole 75 None 1.7 1.7
Epoxiconazole 75 0.5% v/v 1.7 1.7

Data sourced from a greenhouse bioassay. Curative applications were made 3 days after inoculation, while protectant applications were made 1 day before inoculation. apsnet.org

A multiyear field study on nectarines also investigated the effect of an orange peel oil-based adjuvant containing alcohol ethoxylate on the efficacy of this compound against brown rot. In this case, while this compound treatments significantly reduced brown rot incidence at harvest and after storage, the addition of the specific oil-based adjuvant did not provide a statistically significant improvement in performance compared to this compound alone. researchgate.net This indicates that the beneficial effects of adjuvants can be specific to the type of adjuvant, the crop, and the disease pathogen.

Rainfastness Implications

Rainfastness, the ability of a pesticide to resist being washed off by rain or irrigation, is a critical factor for the field performance of fungicides. okstate.edu For a fungicide to be effective, it must remain on or within the plant tissue for a sufficient period. Penetrant fungicides like this compound generally offer better rainfastness than non-systemic protectant fungicides once they have been absorbed into the plant. okstate.edu

The addition of adjuvants plays a crucial role in improving the rainfastness of this compound. apsnet.orgapsnet.org By enhancing the speed and quantity of fungicide penetration into the leaf, adjuvants reduce the amount of active ingredient remaining on the leaf surface that is vulnerable to being washed away. apsnet.orgresearchgate.net

A study using radiolabeled this compound on wheat leaves provided quantitative evidence of this effect. The results showed that when an adjuvant was included in the spray solution, the amount of this compound that could be washed off the leaf surface was significantly reduced. After 24 hours, less than 20% of the applied this compound was washed off from leaves treated with an adjuvant, compared to over 50% from leaves treated without an adjuvant. apsnet.org This demonstrates that the adjuvant not only increases the total amount of fungicide entering the plant but also accelerates this uptake, quickly securing the active ingredient within the leaf tissue and protecting it from subsequent rainfall.

Table 2: Influence of Adjuvant on this compound Penetration and Wash-off from Wheat Leaves Over Time

Time After Application (hours) Treatment % of Applied this compound on Leaf Surface (Wash-off) % of Applied this compound in Leaf Tissue (Penetration)
0 This compound 91.5 8.5
0 This compound + Adjuvant 75.8 24.2
1 This compound 82.6 17.4
1 This compound + Adjuvant 58.7 41.3
6 This compound 66.8 33.2
6 This compound + Adjuvant 30.6 69.4
24 This compound 54.3 45.7
24 This compound + Adjuvant 18.2 81.8

Data derived from a study using ¹⁴C-fenbuconazole. apsnet.org

Environmental Fate and Transport of Fenbuconazole

Degradation Pathways in Environmental Matrices

The environmental persistence and behavior of the triazole fungicide fenbuconazole are significantly influenced by its degradation pathways in various environmental compartments, particularly in soil. The primary routes of dissipation include microbial metabolism and strong adsorption to soil particles, while processes like photolysis and hydrolysis play lesser roles. epa.govepa.govepa.gov

This compound is characterized as a moderately persistent to persistent compound in the soil environment. epa.govapvma.gov.au Its degradation is primarily a biological process, with distinct rates and pathways under aerobic and anaerobic conditions. publications.gc.ca

Under aerobic conditions, where oxygen is present, the microbial degradation of this compound occurs slowly. publications.gc.ca Laboratory studies have reported a wide range of half-life values, underscoring the compound's persistence. The rate of degradation can vary depending on the specific characteristics of the soil, such as its texture and microbial activity. For example, the aerobic soil metabolism half-life has been reported to be as high as 367 to 543 days in certain studies. epa.govregulations.gov Other studies have recorded half-lives of 258 days in a silty clay loam and 367 days in a sandy loam. publications.gc.ca The variability is further highlighted by a reported range of 38 to 532 days for the aerobic soil metabolism half-life. apvma.gov.au

Table 1: Aerobic Soil Metabolism Half-lives for this compound

Soil TypeHalf-life (Days)Reference
Silty Clay Loam285 epa.gov
Sandy Loam367 publications.gc.caepa.gov
Silty Clay Loam543 regulations.gov
Sandy Loam363 regulations.gov
Silty Clay Loam258 publications.gc.ca

In anaerobic, or oxygen-deprived, soil environments, the degradation of this compound is significantly slower than in aerobic conditions. researchgate.net This indicates that the microorganisms responsible for its breakdown are less efficient without oxygen. The reported half-lives under anaerobic conditions are consistently long, ranging from 451 to 655 days. epa.govepa.govepa.govepa.gov This very slow rate of transformation classifies this compound as persistent in anaerobic soils. publications.gc.ca

Table 2: Anaerobic Soil Metabolism Half-lives for this compound

Soil TypeHalf-life (Days)Reference
Silty Clay Loam451 publications.gc.caepa.gov
Sandy Loam655 publications.gc.caepa.gov
Silty Clay Loam495 regulations.gov

Mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water, and mineral salts. For this compound, mineralization to CO₂ does occur, particularly involving the phenyl moiety of the molecule, but it is considered a less important route of dissipation compared to other processes. epa.govepa.gov A significant portion of the molecule, specifically the triazole moiety, appears to be persistent and does not readily mineralize. epa.govepa.govregulations.gov In aged-soil leaching studies, a very small percentage of the applied radioactivity was detected as ¹⁴CO₂. publications.gc.ca

Soil pH is another critical factor that can influence the degradation of pesticides. For this compound, abiotic degradation through hydrolysis is not a significant pathway, as the compound is stable in laboratory studies at pH levels of 5, 7, and 9. epa.govepa.govepa.govregulations.gov However, soil pH can affect the microbial communities responsible for biodegradation. researchgate.netresearchgate.net Studies on the stereoselective degradation of this compound have shown that different patterns of metabolite formation occur in acidic versus alkaline soils. nih.gov In research comparing an acidic soil from Changsha with an alkaline soil from Langfang, the stereoisomer patterns of the metabolites RH-9129 and RH-9130 were different, indicating that the microbial degradation pathway is influenced by soil pH. nih.gov This suggests that while this compound is chemically stable across a range of pH values, its biological degradation rate and pathway can be significantly affected by the pH of the soil environment. researchgate.netnih.govnih.gov

Influence of Soil Organic Matter

Aqueous Photolysis and Hydrolysis

This compound is stable to hydrolysis at pH levels commonly found in the environment (pH 5, 7, and 9). epa.govepa.gov Studies have shown that neither photolysis nor hydrolysis are significant degradation pathways for this compound in aqueous media. fao.org One study noted the cyclization of this compound when an aqueous solution was irradiated with UV light, leading to the formation of eight isomers, which suggests a potential for transformation under specific light conditions, though the degradation rate was not quantified. biorxiv.orgresearchgate.net

Persistence in Soil and Water Systems

This compound is considered to be moderately persistent to persistent in the environment. epa.gov In laboratory studies, its half-life in soil under aerobic conditions ranged from 38 to 367 days. fao.org Field studies have reported terrestrial field dissipation half-lives ranging from 157 to 407 days. epa.govepa.gov Under anaerobic soil conditions, the degradation of this compound is even slower, with half-lives reported between 451 and 655 days. epa.govepa.gov

In aquatic environments, this compound tends to partition rapidly from water to sediment, where it persists. fao.org While it is considered non-persistent in the water column, it is persistent in sediment. publications.gc.ca The long half-lives in both soil and sediment indicate a potential for residue accumulation with repeated applications over multiple growing seasons. epa.govepa.gov

Table 1: this compound Degradation Half-Life

EnvironmentConditionHalf-Life (days)
SoilAerobic Metabolism38 - 367 fao.org
SoilAnaerobic Metabolism451 - 655 epa.govepa.gov
SoilField Dissipation157 - 407 epa.govepa.gov
SoilPhotolysis79 epa.gov

Mobility and Leaching Potential in Soils

The movement of this compound within the soil profile is largely restricted by its strong binding to soil particles.

Adsorption to Soil Particles

The primary factor governing this compound's mobility is its strong adsorption to soil organic matter. epa.gov The adsorption increases with higher organic matter content in the soil. epa.govmissouri.edu The soil adsorption coefficient (Koc) for this compound has been reported to range from 2185 to 9042, indicating that it is slightly mobile to immobile. epa.govfao.org This strong binding limits its movement within the soil profile. nou.edu.ng

Groundwater Contamination Potential

Due to its strong adsorption to soil, the potential for this compound to leach into groundwater is generally considered to be slight. epa.govepa.gov However, in vulnerable areas with soils low in organic matter and shallow groundwater, the potential for contamination may be greater. epa.govepa.gov Modeling studies have predicted that the concentration of this compound in drinking water from ground sources is not likely to exceed low levels. epa.govepa.gov

Leaching of Parent Compound and Degradates

Studies on the leaching of this compound have shown minimal movement of both the parent compound and its degradation products. epa.govepa.gov In column leaching studies, aged residues of this compound exhibited only a slight potential to leach in sandy loam soils. epa.govepa.gov The majority of the applied this compound and its degradates, such as RH-9129, RH-9130, and RH-6467, are typically found in the upper layers of the soil, with very little reaching lower depths. epa.gov

Bioaccumulation and Biotransformation in Non-Target Organisms

This compound shows a limited potential for bioaccumulation in aquatic organisms. In bluegill sunfish, studies have shown that while the compound can accumulate, it is also eliminated relatively quickly. epa.gov Maximum bioconcentration factors (BCFs) were reported as 170X in whole fish, 50X in fillet, and 330X in viscera. epa.govepa.gov Importantly, 95-98% of the accumulated residues were eliminated during a 14-day depuration period. epa.govepa.gov

Biotransformation of this compound in organisms involves processes like oxidation and hydroxylation. apvma.gov.au In rats, extensive metabolism of this compound has been observed, with the compound being rapidly absorbed and eliminated, primarily through feces. fao.org In plants such as wheat and peaches, metabolism occurs through oxidation at the benzylic carbon. fao.org Research into the enantiomers of this compound has indicated stereoselective behavior in both degradation and bioaccumulation processes in various organisms. researcher.liferesearchgate.net

Fish Bioaccumulation Factors and Depuration

Bioaccumulation studies are crucial for understanding the potential for a chemical to concentrate in aquatic organisms. For this compound, studies on bluegill sunfish have shown that it does not bioaccumulate to a significant extent. epa.gov

The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding water. A study on bluegill sunfish determined the following maximum BCFs for this compound epa.gov:

Whole fish: 170x

Fillet: 50x

Viscera: 330x

These values indicate a low to moderate potential for bioconcentration.

Depuration is the process by which an organism eliminates a chemical it has accumulated. In the case of this compound, the depuration from bluegill sunfish was found to be efficient. epa.govepa.gov Within a 14-day period in a clean environment, 95-98% of the accumulated residues were eliminated from the fish. epa.govepa.gov This rapid depuration further reduces the potential for long-term bioaccumulation in fish populations. publications.gc.ca

Table 1: Bioaccumulation and Depuration of this compound in Bluegill Sunfish

Tissue Maximum Bioconcentration Factor (BCF) Percentage of Residue Eliminated (14-day depuration)
Whole Fish 170x epa.gov 95-98% epa.govepa.gov
Fillet 50x epa.gov 95-98% epa.govepa.gov
Viscera 330x epa.gov 95-98% epa.govepa.gov

Enantioselective Accumulation and Elimination

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. While these enantiomers have the same chemical formula, they can exhibit different biological and toxicological properties. Research into the enantioselective behavior of this compound is important for a complete understanding of its environmental risk.

Studies have shown that the degradation of this compound and its chiral metabolites can be enantioselective in soil, with one enantiomer degrading preferentially over the other. researchgate.net For instance, under both aerobic and anaerobic conditions in certain soils, (-)-fenbuconazole was found to degrade more readily. researchgate.net

In a study on the accumulation and elimination of this compound in lizards (Eremias argus), enantioselectivity was also observed. researchgate.net This highlights that different organisms may process the enantiomers of this compound differently, leading to varying internal concentrations and potential effects.

A study investigating the toxicokinetics of this compound enantiomers in mice found significant enantioselectivity. acs.org The S-(+)-fenbuconazole enantiomer showed substantially higher blood absorption compared to the R-(-)-fenbuconazole enantiomer. acs.org Furthermore, the concentration of S-(+)-fenbuconazole was higher in most tissues examined, particularly the liver, suggesting a greater potential for hepatic accumulation. acs.org This was supported by molecular docking studies indicating a stronger interaction between S-(+)-fenbuconazole and the CYP2B enzyme in the liver. nih.gov Interestingly, the study also noted a unidirectional conversion of the R-(-) enantiomer to the S-(+) enantiomer in mice, although this was not the primary driver of the observed enantioselectivity. acs.org

Environmental Dissipation Studies

Understanding the rate at which this compound dissipates in various environmental compartments is essential for predicting its persistence and potential for exposure.

Terrestrial Field Dissipation Half-lives

Terrestrial field dissipation studies provide real-world data on how long this compound persists in the soil under actual use conditions. These studies have consistently shown that this compound is moderately persistent to persistent in the field. epa.govepa.gov

Half-lives from four different field sites ranged from 157 to 407 days. epa.govepa.gov Another field dissipation study reported half-lives of 187 and 206 days for high and low application rates, respectively. regulations.gov These studies also observed minimal leaching of the parent compound and its degradates, which is consistent with its strong adsorption to soil. epa.govepa.gov Some studies have reported a range of field dissipation DT50 values from 38 to 532 days. apvma.gov.au

Table 2: Terrestrial Field Dissipation Half-lives of this compound

Study Type Half-life Range (days) Key Findings
Multi-site Field Study 157 - 407 epa.govepa.gov Moderately persistent to persistent with minimal leaching.
Single-site Field Study 187 - 206 regulations.gov Confirmed moderate to high persistence.
Various Field Studies 38 - 532 apvma.gov.au Wide range of dissipation rates observed.

Dissipation in Plant Matrices

Once applied to crops, this compound residues can dissipate over time due to various factors such as plant growth, metabolism, and environmental conditions.

Studies on the dissipation of this compound in plant matrices have reported varying half-lives depending on the crop and conditions. For example, in wheat, the dissipation half-life (DT50) in green heads was less than 60 days when applied in a single application. govinfo.gov Research on strawberries reported a mean half-life of 5.7 days. researchgate.net A broader review of published literature indicates a dissipation rate half-life (RL50) range of 5.7 to 14.7 days in various plant matrices from two field and greenhouse studies. herts.ac.uk

Monitoring of Residues in Surface Waters

Despite its low mobility in soil, this compound can reach surface waters, primarily through runoff and soil erosion. epa.gov Monitoring studies are therefore conducted to assess the presence and concentrations of this compound in aquatic environments.

Modeling studies, such as the GENEEC model, have been used to estimate the potential concentrations of this compound in surface water. These models predict that peak concentrations are not likely to exceed certain levels, for example, 1.73 µg/L for aerial spray applications on wheat. epa.gov Another modeling effort predicted peak concentrations in surface water not to exceed 6.69 µg/l. epa.gov More recent modeling estimated estimated drinking water concentrations (EDWCs) for acute exposures to be 24.1 parts per billion (ppb) for surface water. federalregister.gov

Actual monitoring data from surface water sampling can provide a more direct measure of this compound's presence. For example, a monitoring program in Washington State detected this compound in surface water samples. wa.gov These monitoring efforts are crucial for understanding the real-world environmental concentrations of this compound and for refining risk assessments.

Metabolism and Toxicokinetics of Fenbuconazole

Absorption and Distribution in Organisms

Rapid Absorption and Elimination

Fenbuconazole is characterized by its rapid absorption and subsequent elimination from the body. fao.orgnih.govt3db.ca Following oral administration in rats, the compound is quickly absorbed from the gastrointestinal tract. epa.gov Peak concentrations of radiolabeled this compound in the blood and plasma of rats were observed approximately 6 hours after administration. fao.org The elimination process is also swift, with most of the administered dose being excreted within 24 to 48 hours. publications.gc.ca

The primary route of excretion is through the feces, which accounts for a significant portion of the eliminated compound, ranging from 76% to over 94% of the administered dose. fao.orgpublications.gc.caepa.govfederalregister.gov This is largely due to substantial biliary excretion. fao.orgnih.govt3db.ca Urinary excretion is a minor pathway, accounting for less than 1% to 14% of the dose. publications.gc.caepa.gov The elimination from blood and plasma follows a biphasic pattern, characterized by a rapid initial phase with a half-life of about 7 hours, followed by a slower second phase. fao.org

Tissue Distribution and Retention

Studies on tissue distribution indicate that this compound does not significantly accumulate in the body. fao.orgnih.govt3db.cafederalregister.gov Less than 1% of the administered dose is typically recovered in tissues 96 hours after oral administration. publications.gc.ca In rats, after 7 days, less than 0.5% of the dose was detected in tissues, with the highest concentrations found in the liver. fao.org

In livestock, such as lactating goats and cows, this compound residues in tissues are also low. In goats receiving this compound in their feed, less than 1.6% of the total administered radioactivity remained in the tissues. fao.org The highest concentrations were found in the liver, followed by the kidneys, muscle, and fat. fao.orgfao.org Similarly, in cows dosed with this compound, residues in muscle, kidney, and fat were generally low or non-detectable, with the highest levels observed in the liver. fao.org In laying hens, small amounts of this compound were found in tissues, with the liver containing the highest concentration. apvma.gov.au

The following table summarizes the tissue distribution of this compound in various animal models:

Animal ModelTissue with Highest ConcentrationOther Tissues with Notable ConcentrationsReference
RatsLiverThyroid, Adrenals, Fat fao.orgepa.gov
GoatsLiverKidneys, Muscle, Fat fao.orgfao.org
CowsLiverMilk (low levels) fao.org
Laying HensLiverGizzard, Egg Yolk, Eggs apvma.gov.au

Enantioselective Absorption and Tissue-Specific Distribution

This compound is a chiral compound, existing as two enantiomers: S-(+)-fenbuconazole and R-(-)-fenbuconazole. acs.org Studies in mice have revealed significant enantioselectivity in its toxicokinetics. acs.orgacs.org The S-(+)-enantiomer exhibits substantially greater blood absorption than the R-(-)-enantiomer. acs.orgacs.org

This enantioselectivity extends to tissue distribution. In most tissues examined in mice, the concentration of S-(+)-fenbuconazole was consistently higher than that of its R-(-) counterpart, with the exception of the stomach. acs.org The liver, in particular, showed a significantly higher concentration of the S-(+)-enantiomer, suggesting a greater propensity for hepatic accumulation. acs.orgacs.org

In lizards, enantioselective accumulation was also observed, though the direction varied between blood and different tissues. researchgate.netnih.govresearchgate.net The elimination half-lives of the enantiomers also differed, with (-)-fenbuconazole being eliminated faster than (+)-fenbuconazole in the blood and liver. researchgate.netnih.gov Interestingly, the presence of both enantiomers (as a racemate) appeared to influence their elimination rates, suggesting a potential interaction between them. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification

Biliary Excretion

A key feature of this compound's toxicokinetics is its extensive biliary excretion. fao.orgnih.govt3db.ca After systemic absorption, a large portion of the compound and its metabolites are transported to the liver and subsequently excreted into the bile. epa.gov This is evidenced by the high percentage of the administered dose recovered in the feces. publications.gc.caepa.govfederalregister.gov Studies in rats have confirmed that biliary excretion is a major route of elimination. epa.gov This efficient clearance mechanism contributes to the minimal tissue retention of this compound. fao.orgnih.govt3db.ca

Hydroxylation and Conjugation (Sulfate, Glucuronide)

This compound undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions. fao.orgfao.org Phase I metabolism involves oxidation and hydroxylation at various points on the this compound molecule. fao.orgfao.orgionsource.com This process is catalyzed by cytochrome P450 enzymes. nih.govionsource.com

Following hydroxylation, the resulting metabolites undergo Phase II conjugation reactions, which facilitate their excretion. fao.orgionsource.com The primary conjugation pathway for this compound metabolites is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. fao.orgfao.orgepa.gov Sulfate (B86663) conjugation also occurs, but to a lesser extent. fao.orgfao.org These conjugation reactions increase the water solubility of the metabolites, allowing for their efficient elimination from the body, primarily via the bile and feces. fao.orgepa.gov In the liver of laying hens, the glucuronide conjugate was a major metabolite. fao.org

Identified Metabolites

The metabolism of this compound has been shown to proceed through several pathways, resulting in a range of metabolites. Key identified metabolites include lactones, a ketone, and various triazole-based compounds.

One major metabolic route involves the oxidation of the carbon atom adjacent to the chlorophenyl ring. This process leads to the formation of a benzylic alcohol intermediate, which is subsequently converted into a ketone (RH-6467) and two diastereomeric lactones (RH-9129 and RH-9130). apvma.gov.aufao.org These metabolites have been identified in studies involving both plants and rats. apvma.gov.aufao.org

A second significant pathway involves the cleavage of the this compound molecule at the carbon next to the triazole ring. apvma.gov.aufederalregister.gov This cleavage results in the formation of free 1,2,4-triazole (B32235) (also referred to as RH-0118). fao.orgnih.gov The free triazole can then be further metabolized into triazolealanine (B160205) (TA or RH-3968) and triazoleacetic acid (TAA). apvma.gov.aufederalregister.govnih.gov While triazolealanine and triazoleacetic acid are common metabolites of triazole fungicides, they were not identified in rat metabolism studies for this compound. fao.orgepa.gov However, in studies with goats, triazole and triazolealanine were identified as major metabolites. apvma.gov.aufao.org

A third metabolic pathway leads to the production of the phenolic metabolite RH-4911. federalregister.govepa.gov This metabolite can then form glucose conjugates. federalregister.gov

In animal studies, particularly in goats, other identified metabolites include hydroxyl this compound (RH-7968) and its glucuronide and sulfate conjugates (RH-6649 and RH-1311 respectively). apvma.gov.aunih.gov In hens, RH-9129, RH-9130, 1,2,4-triazole, and triazolealanine were found to be major components of the residue in tissues. nih.govsemanticscholar.org

The following table provides a summary of the key identified metabolites of this compound.

Metabolite Name/CodeDescriptionPathway
RH-9129 Lactone diastereomerOxidation of the carbon next to the chlorophenyl ring
RH-9130 Lactone diastereomerOxidation of the carbon next to the chlorophenyl ring
RH-6467 KetoneOxidation of the carbon next to the chlorophenyl ring
1,2,4-Triazole (RH-0118) Free triazoleCleavage at the carbon next to the triazole ring
Triazolealanine (TA or RH-3968) Triazole conjugateFurther metabolism of free triazole
Triazoleacetic Acid (TAA) Triazole conjugateFurther metabolism of free triazole
RH-4911 Phenolic metaboliteFormation of phenolic metabolite
RH-7968 Hydroxyl this compoundHydroxylation
RH-6649 Sulfate conjugate of RH-7968Conjugation
RH-1311 Phenol metaboliteFurther metabolism

Enantioselective Metabolism and Conversion

This compound is a chiral compound, existing as a mixture of two enantiomers, S-(+)-fenbuconazole and R-(-)-fenbuconazole. acs.org Studies have demonstrated enantioselectivity in its metabolism and conversion.

In mice, a unidirectional conversion from the R-(-) enantiomer to the S-(+) enantiomer has been observed, although the conversion rates were generally low across most tissues. acs.org This suggests that enantiomeric conversion is not the primary driver of the observed enantioselectivity. acs.org Research in lizards has also shown enantioselective metabolism, with evidence of conversion from (+)-fenbuconazole to (-)-fenbuconazole in the liver, and from (-)-fenbuconazole to (+)-fenbuconazole in both the liver and blood. researchgate.netnih.gov

The degradation of this compound in soil has also been found to be enantioselective, with the (-)-fenbuconazole enantiomer degrading preferentially under both aerobic and anaerobic conditions. nih.govacs.org Furthermore, the degradation of its chiral metabolites, RH-9129 and RH-9130, is also stereoselective. nih.govacs.org

The accumulation of this compound enantiomers can also differ. In lizards, the enantiomer fractions (EFs) were higher than 0.5 in the blood, indicating a predominance of one enantiomer, while in tissues like the liver, brain, skin, and stomach, the EFs were less than 0.5. researchgate.netnih.gov In mice, the S-(+)-fenbuconazole enantiomer exhibited a significantly higher area under the curve (AUC) in blood plasma compared to the R-(-) enantiomer, indicating greater absorption. acs.org The concentration of S-(+)-fenbuconazole was also found to be higher in most tissues examined, with a notably higher concentration in the liver. acs.org

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a large family of enzymes primarily found in the liver, play a crucial role in the metabolism of a wide range of substances, including this compound. mdpi.comnih.gov These enzymes are involved in Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions. mdpi.com

Studies have shown that this compound can induce the activity of certain CYP enzymes, particularly those in the CYP2B subfamily. acs.orgnih.govepa.gov In mice, treatment with this compound led to a dose-dependent increase in liver microsomal cytochromes P450 and the levels of immunoreactive CYP2B10. nih.govtandfonline.com This induction of CYP2B enzymes is believed to be a key factor in the hepatic effects observed with this compound exposure. acs.orgnih.gov

The interaction with CYP enzymes can also be enantioselective. Molecular docking studies have indicated a stronger interaction between the S-(+)-fenbuconazole enantiomer and the CYP2B enzyme in the liver compared to the R-(-) enantiomer. acs.org This suggests a higher potential for the S-(+) enantiomer to be metabolized by this pathway and may contribute to its greater accumulation in the liver. acs.org It has been noted that this compound can bind tightly to CYP2B10, which can partially mask its catalytic activity. nih.gov

The induction of CYP enzymes by this compound is a reversible process. nih.govepa.gov Studies have shown that following the cessation of treatment, the induced enzyme activity and associated hepatocellular changes returned to control levels. nih.govepa.gov

Elimination and Excretion Dynamics

Excretion Routes (Faeces, Urine)

The primary route of elimination for this compound and its metabolites is through the faeces. fao.orgfao.orgepa.govepa.gov In studies conducted on rats, a significant portion of the administered dose was recovered in the faeces, with a much smaller amount found in the urine. fao.orgepa.govinchem.org For instance, one study reported that approximately 62% of the administered dose was excreted in the faeces and about 4% in the urine. fao.org Another study found that faecal excretion accounted for 78.74-94.43% of the administered dose, while urinary recovery was less than 1%. epa.govepa.gov

Biliary excretion plays a significant role in the elimination process, contributing to the high levels of this compound and its metabolites found in the faeces. fao.orgepa.gov Although this compound is well-absorbed systemically, it is extensively metabolized in the liver and then excreted into the bile, which is subsequently released into the intestines and eliminated in the faeces. fao.orgepa.gov

In mice, while faeces is the primary route of elimination, the cumulative excretion rate of the parent compound in both urine and faeces was found to be very low (less than 2.5‰). acs.org This suggests that this compound is primarily eliminated from the body after undergoing extensive metabolism in tissues like the liver and kidneys. acs.org

Half-life of Elimination

The elimination of this compound from the body follows a biphasic pattern, characterized by an initial rapid phase followed by a slower second phase. fao.orginchem.org

In a study on rats, the initial rapid phase of elimination had a half-life of 7 hours. fao.orginchem.org The subsequent slower phase had a half-life of approximately 50 hours for plasma and about 187 hours for whole blood. fao.orginchem.org Another study in rats reported an elimination half-life of 10-20 hours for both male and female rats at a high dose. inchem.org

The half-life of this compound can also be influenced by the specific enantiomer. In lizards, the elimination half-lives of (+)-fenbuconazole were found to be longer than those of (-)-fenbuconazole in the blood and liver, indicating that the (-)-enantiomer is eliminated more rapidly in these tissues. researchgate.net

The persistence of this compound in the environment has also been studied, with reported half-lives in soil ranging from 28 to 425 days. fao.org In some cases, the half-life in soil can be as long as 367 to 543 days under aerobic conditions. epa.govregulations.gov

The following table summarizes the reported elimination half-lives for this compound.

Species/MatrixHalf-lifePhaseNotes
Rat (Plasma) ~50 hoursSlowBiphasic elimination fao.orginchem.org
Rat (Whole Blood) ~187 hoursSlowBiphasic elimination fao.orginchem.org
Rat (Blood) 10-20 hours-High dose inchem.org
Lizard (Blood) Longer for (+)-enantiomer-Compared to (-)-enantiomer researchgate.net
Lizard (Liver) Longer for (+)-enantiomer-Compared to (-)-enantiomer researchgate.net
Soil 28-425 days-Field studies fao.org
Soil (Aerobic) 367-543 days- epa.govregulations.gov

Toxicology and Ecotoxicology of Fenbuconazole

Mammalian Toxicology

Fenbuconazole, a triazole fungicide, has been the subject of extensive toxicological evaluation to characterize its potential effects on mammalian systems. The primary target organs identified in subchronic and chronic studies are the liver and the thyroid gland.

Subchronic and Chronic Toxicity Studies

Repeated dietary administration of this compound in laboratory animals has been shown to induce a range of effects, primarily targeting the liver and thyroid. These studies are crucial for understanding the long-term risk profile of the compound.

Across multiple species, including mice, rats, and dogs, the liver is a principal target of this compound toxicity. federalregister.govfederalregister.gov Subchronic and chronic exposure leads to a series of adaptive and pathological changes.

In short-term studies, mice and rats exhibited increased liver weights. inchem.org Histopathological examinations revealed dose-dependent hepatocellular hypertrophy, which is an enlargement of liver cells. federalregister.govepa.gov In mice, these changes were accompanied by cytoplasmic eosinophilia and panlobular hepatocellular vacuolation. nih.gov Vacuolation, the formation of vacuoles within the cytoplasm, was also observed in rats. inchem.orgepa.gov At higher doses in subchronic studies, evidence of mild hepatotoxicity included single-cell necrosis in mice and changes in clinical chemistry markers such as increased aspartate aminotransferase activity. inchem.org

Long-term carcinogenicity studies have shown that prolonged exposure to this compound can lead to the formation of liver tumors. In a 78-week study in mice, there was clear evidence of treatment-related hepatomegaly, with dose-related hepatocytic hypertrophy and vacuolation. fao.org This study also showed limited evidence of treatment-related hyperplasia and tumorigenicity in the liver at the highest doses. fao.org Specifically, a statistically significant increase in the incidence of hepatocellular carcinomas was seen in male mice, and combined hepatocellular adenomas and/or carcinomas were increased in female mice. epa.govepa.gov

The mechanism of hepatotoxicity is considered similar to that of phenobarbital-type inducers. nih.gov this compound induces liver microsomal enzymes, including cytochrome P450 (specifically the CYP2B subfamily) and cytochrome b5, which leads to hepatocellular hypertrophy and proliferation. inchem.orgnih.govepa.gov

Summary of Hepatotoxicity Findings for this compound
SpeciesStudy DurationKey FindingsReference
Mouse (CD-1)3 MonthsIncreased liver weight, hepatocellular hypertrophy, single-cell necrosis. inchem.orgepa.gov
Mouse (CD-1)78 WeeksHepatomegaly, hepatocytic hypertrophy and vacuolation, increased incidence of hepatocellular adenomas and carcinomas. fao.orgepa.gov
Rat (Sprague-Dawley)3 MonthsIncreased liver weight, hepatocellular hypertrophy, vacuolation. inchem.orgepa.gov
Rat (Sprague-Dawley)2 YearsHepatocytic hypertrophy. fao.org
Dog (Beagle)1 YearHepatic hypertrophy, associated changes in clinical chemistry. inchem.orgfao.org

In rats, the thyroid gland is a secondary target organ for this compound toxicity following chronic exposure. federalregister.govfederalregister.gov The effects observed are considered to be a consequence of the compound's effects on the liver. fao.org

Histopathological examinations in subchronic and chronic rat studies revealed hypertrophy of the thyroid follicular cells. epa.govfao.orgapvma.gov.au In a two-year study, these effects progressed to an increase in thyroid follicular-cell adenomas, and at the highest dose, thyroid carcinomas were also observed in male rats. epa.govfao.orgepa.gov The incidence of combined thyroid follicular cell adenomas and/or carcinomas showed a statistically significant increase in high-dose males compared to controls. epa.govepa.gov These tumor findings have led to the classification of this compound as a possible human carcinogen. federalregister.govepa.gov

The proposed mechanism for these thyroid effects involves the induction of hepatic microsomal enzymes, particularly UDP-glucuronosyltransferase, by this compound. inchem.org This enhanced enzyme activity increases the metabolism and biliary excretion of the thyroid hormone thyroxine (T4). inchem.orggovinfo.gov The resulting decrease in circulating T4 levels leads to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. inchem.orgfao.org Chronic stimulation of the thyroid by elevated TSH levels results in follicular cell hypertrophy, hyperplasia, and ultimately, tumor formation in rats. fao.orggovinfo.gov

Summary of Thyroid Effects in Rats for this compound
Study DurationKey FindingsReference
3 MonthsIncreased thyroid follicle cell size (hypertrophy). epa.govapvma.gov.au
2 YearsThyroid follicular-cell hypertrophy, increased incidence of thyroid follicular-cell adenomas and carcinomas (in males). epa.govfao.orgepa.gov

This compound is considered to have endocrine-disrupting potential, primarily related to its effects on the thyroid hormone pathway. federalregister.govpan-europe.info As a member of the triazole class of fungicides, its potential to interfere with the endocrine system has been evaluated. The United States Environmental Protection Agency (EPA) has classified this compound as a "Group C – possible human carcinogen" based on the liver tumors in mice and thyroid tumors in male rats. federalregister.govregulations.gov

The primary mechanism of endocrine disruption is linked to the induction of hepatic enzymes that alter thyroid hormone homeostasis, as described in the previous section. inchem.orgfao.org This leads to decreased T4 levels and a subsequent increase in TSH, which can result in thyroid gland tumors in rats. federalregister.govfederalregister.gov While these effects are well-documented in rodents, it is noted that this mode of action may be specific to rats and its relevance to humans is debated. epa.gov this compound is subject to the Endocrine Disruptor Screening Program (EDSP) to further investigate its potential to interact with the estrogen, androgen, or thyroid hormonal systems. regulations.gov

Studies have been conducted to determine if the hepatic and thyroid effects of this compound are reversible upon cessation of exposure. Research indicates that many of the observed changes are indeed reversible.

In a study on female mice, the observed hepatocellular changes, including hypertrophy and vacuolation, as well as the induction of cytochrome P450 enzymes, returned to control levels within four weeks of discontinuing treatment. nih.gov This suggests that the liver changes are adaptive and not permanent, at least after short-term exposure. nih.gov Similarly, in rats, the effects of this compound on liver weight, histopathology, and the cytochrome P450 enzyme system were found to be completely reversible after a six-week recovery period following four weeks of exposure. epa.gov

The thyroid effects in rats have also been shown to be reversible. fao.org In a study investigating the mechanism of thyroid toxicity, the increases in thyroid weight, histopathological changes (hypertrophy and hyperplasia), and alterations in serum hormone levels were shown to be reversible after a nine-week recovery period following four weeks of treatment. inchem.orgepa.gov This reversibility supports the mechanistic understanding that the thyroid effects are a secondary response to the induction of liver enzymes. fao.orggovinfo.gov

Endocrine Disruption Potential

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive and developmental toxicity has been evaluated in standard multi-generation and developmental toxicity studies.

In a two-generation reproduction study in rats, the primary effects observed in parental animals at higher doses included decreased body weight and food consumption, as well as increased adrenal and thyroid weights. federalregister.gov At the highest dose, there was an increased number of dams that did not deliver viable offspring or delivered non-viable offspring. federalregister.gov

Developmental toxicity studies have been conducted in both rats and rabbits. In rats, maternal toxicity, characterized by decreased body weight, was observed at the same dose that caused developmental effects. federalregister.govfederalregister.gov The developmental effects at this dose included an increase in post-implantation loss and a reduced number of live fetuses per dam. federalregister.govfederalregister.gov In rabbits, maternal toxicity was observed at lower doses than those causing developmental effects. federalregister.gov At a high dose that caused abortions and post-implantation losses, no evidence of teratogenicity was found in the surviving fetuses. inchem.org Across these studies, there was no indication of increased susceptibility of fetuses or offspring to this compound exposure compared to the parental animals. federalregister.govgovinfo.gov

Summary of Reproductive and Developmental Toxicity Findings for this compound
Study TypeSpeciesMaternal/Parental EffectsDevelopmental/Offspring EffectsReference
2-Generation ReproductionRatDecreased body weight, increased adrenal and thyroid weights.Increased number of non-viable offspring at high doses. federalregister.gov
Developmental ToxicityRatDecreased body weight and weight gain.Increased post-implantation loss, decreased number of live fetuses. federalregister.govfederalregister.gov
Developmental ToxicityRabbitClinical signs of toxicity.Post-implantation losses and abortion at high doses; no evidence of teratogenicity. inchem.orgfederalregister.gov
Fetotoxicity and Maternal Toxicity

This compound has been evaluated for its potential to cause toxicity to developing fetuses (fetotoxicity) and to pregnant individuals (maternal toxicity). Studies in rats and rabbits have been conducted to determine the effects of in utero exposure.

In developmental toxicity studies with rats, this compound was not found to be teratogenic. fao.org However, fetotoxicity was observed at higher doses, with a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day. fao.org Maternal toxicity in rats also had a NOAEL of 30 mg/kg bw/day. fao.org The developmental effects in rats included an increase in post-implantation loss and a decrease in the number of live fetuses per dam. federalregister.govfederalregister.gov

Similarly, in rabbits, this compound was not teratogenic. fao.org The NOAEL for maternal toxicity in rabbits was established at 10 mg/kg bw/day, while the NOAEL for fetotoxicity was 30 mg/kg bw/day. fao.orginchem.org At a dose of 60 mg/kg/day, only one out of eleven viable litters survived, indicating this dose is fetotoxic. epa.gov Developmental effects in rabbits included an increase in early resorptions. federalregister.govfederalregister.gov

A two-generation reproductive toxicity study in rats showed no effects on reproductive parameters at dietary levels up to 800 ppm. fao.org However, fetotoxicity, along with maternal toxicity, was observed at high doses. fao.org The NOAEL in this study was 80 ppm, which is equal to 5.8 mg/kg bw/day. fao.org Observed effects in the pups included decreased mean body weight, an increased number of stillborn pups, a decreased number of total offspring delivered, and a decreased viability index. federalregister.govfederalregister.gov

Table 1: Summary of Fetotoxicity and Maternal Toxicity Studies

Species Study Type NOAEL (Maternal Toxicity) NOAEL (Fetotoxicity) Fetotoxic Effects Observed
Rat Developmental 30 mg/kg bw/day fao.org 30 mg/kg bw/day fao.org Increased post-implantation loss, decreased live fetuses per dam federalregister.govfederalregister.gov
Rabbit Developmental 10 mg/kg bw/day fao.org 30 mg/kg bw/day inchem.org Increased early resorptions federalregister.govfederalregister.gov
Rat 2-Generation Reproduction 80 ppm (5.8 mg/kg bw/day) fao.org 80 ppm (5.8 mg/kg bw/day) fao.org Decreased pup body weight, increased stillborn pups, decreased total offspring, decreased viability index federalregister.govfederalregister.gov
Susceptibility to In Utero or Post-natal Exposure

Studies have been conducted to assess whether there is an increased susceptibility to the effects of this compound following exposure during prenatal or early postnatal periods. The available data from developmental toxicity studies in rats and rabbits, as well as a two-generation reproduction study in rats, have not shown evidence of increased quantitative or qualitative susceptibility to in utero or post-natal exposure to this compound. federalregister.govfederalregister.govfederalregister.gov

In these studies, effects on the offspring were generally observed at or above the dose levels that caused maternal toxicity. federalregister.govfederalregister.gov For instance, in the rat reproduction study, effects on the viability of pups occurred at a dose that also resulted in maternal mortality during delivery. federalregister.gov Similarly, in the rabbit developmental study, developmental effects were seen at a higher dose than that which caused maternal effects. federalregister.gov The U.S. Environmental Protection Agency (EPA) has concluded that there is no evidence to suggest that this compound results in increased susceptibility in in utero rats or rabbits or in young rats in the two-generation reproduction study. federalregister.govfederalregister.gov

Genotoxicity and Carcinogenicity Assessment

This compound has undergone a series of tests to evaluate its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity).

Genotoxicity: this compound has been adequately tested for genotoxicity in a variety of in vitro and in vivo assays. fao.org The consensus from these studies is that this compound is not genotoxic. fao.org

Carcinogenicity: The carcinogenic potential of this compound has been investigated in long-term studies in both mice and rats.

In a 78-week study in mice, there was evidence of treatment-related hepatomegaly (enlarged liver) with dose-related hepatocytic hypertrophy and vacuolation. fao.org There was also limited evidence of treatment-related hyperplasia and tumorigenicity in the liver at the highest dose. fao.org The NOAEL in this study was 10 ppm, equivalent to 1.3 mg/kg bw/day. fao.org

In a two-year study in rats, the primary effects observed were hepatocytic hypertrophy, thyroid follicular-cell hypertrophy, and an increase in thyroid follicular-cell adenomas. fao.org At the high dose, thyroid carcinomas were also seen. fao.org The NOAEL was determined to be 80 ppm, equal to 3 mg/kg bw/day. fao.org Further investigation into the mechanisms of these effects in rats indicated that hepatomegaly leads to increased metabolism and excretion of thyroxine. This, in turn, causes an increase in thyroid-stimulating hormone levels, leading to thyroid hypertrophy and hyperplasia. fao.org These effects were found to be reversible. fao.org

Based on the findings of increased liver tumors in male and female mice and thyroid tumors in male rats, the U.S. EPA has classified this compound as a "Group C," or possible human carcinogen. federalregister.govfederalregister.govfederalregister.gov In silico analysis has also predicted that this compound may be carcinogenic in rats. dergipark.org.tr

Table 2: Summary of Carcinogenicity Studies

Species Study Duration Key Findings NOAEL
Mouse 78 weeks Hepatomegaly, hepatocytic hypertrophy and vacuolation, limited evidence of liver hyperplasia and tumorigenicity at the highest dose. fao.org 10 ppm (1.3 mg/kg bw/day) fao.org
Rat 2 years Hepatocytic hypertrophy, thyroid follicular-cell hypertrophy, increased thyroid follicular-cell adenomas, and thyroid carcinomas at the high dose. fao.org 80 ppm (3 mg/kg bw/day) fao.org

Immunotoxicity

The potential for this compound to adversely affect the immune system has been considered. While a specific immunotoxicity study was not initially available, the U.S. EPA concluded that such a study was not required due to the lack of any evidence of immunotoxicity in the available database of other toxicological studies. federalregister.gov More recent information indicates that an immunotoxicity study in rats has been submitted and is under review. federalregister.gov Preliminary evaluation of this study, with tebuconazole (B1682727) tested up to 1,000 ppm, showed no immunotoxicity. federalregister.gov

Neurotoxicity

The potential for this compound to cause adverse effects on the nervous system has been evaluated. Although specific acute and subchronic neurotoxicity studies have not been submitted, the U.S. EPA determined that they were not necessary. federalregister.gov This decision was based on the absence of observed neurotoxic effects in the available toxicological studies for this compound and other related triazole fungicides. federalregister.gov There is no evidence of neurotoxicity in the existing database for this compound, and therefore, a developmental neurotoxicity study is not required. federalregister.govfederalregister.gov

However, a recent study on zebrafish has shown that embryonic exposure to this compound can lead to persistent neurotoxicity in adulthood. nih.govx-mol.net In adult zebrafish that were exposed to this compound as embryos, there was a significant decrease in the brain weight to body weight ratio and an increase in apoptotic cells in the brain. nih.govx-mol.net Behavioral changes, such as reduced movement and impaired social interaction, were also observed. nih.govx-mol.net These effects were linked to increased levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain. nih.govx-mol.net

Ecotoxicology in Non-Target Organisms

Aquatic Organisms (Fish, Daphnia)

This compound has been shown to be toxic to aquatic organisms, including fish and daphnia.

Fish: Acute toxicity studies have classified this compound as moderately toxic to coldwater fish and highly toxic to warmwater fish. epa.govepa.gov The 96-hour lethal concentration 50 (LC50) for rainbow trout (Oncorhynchus mykiss) is 1.5 mg/L, while for bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.68 mg/L. epa.govepa.gov An early life-stage study with rainbow trout indicated a Maximum Acceptable Toxicant Concentration (MATC) between 0.082 mg/L and 0.16 mg/L. epa.gov

Studies on zebrafish (Danio rerio) have demonstrated that exposure to environmentally relevant concentrations of this compound can lead to malformations and hypoactivity. nih.govresearchgate.net At a concentration of 500 ng/L, this compound was found to reduce mitochondrial respiration and impair mitochondrial function in zebrafish embryos. nih.govresearchgate.net Furthermore, under UV-visible irradiation, this compound can form isomers that are predicted to have higher potential toxicity to fathead minnows than the parent compound. researchgate.netnih.gov

Daphnia: For the freshwater invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) is 2.3 mg/L, indicating moderate toxicity. epa.govchemicalbook.com In silico toxicity estimations have suggested that photo-induced isomers of this compound could be more toxic to Daphnia magna than the original this compound compound. researchgate.netnih.gov Chronic studies have shown that this compound can affect the reproduction, survival, and growth of freshwater invertebrates. regulations.gov

Table 3: Acute Toxicity of this compound to Aquatic Organisms

Organism Species Test Duration Endpoint Value (mg/L) Toxicity Classification
Rainbow Trout Oncorhynchus mykiss 96-hour LC50 1.5 epa.govepa.gov Moderately Toxic
Bluegill Sunfish Lepomis macrochirus 96-hour LC50 0.68 epa.govepa.gov Highly Toxic
Daphnia magna Daphnia magna 48-hour EC50 2.3 epa.govchemicalbook.com Moderately Toxic

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Tebuconazole
Thyroxine
Dopamine
Impact on Reproduction and Gametogenesis in Zebrafish

Terrestrial Invertebrates (Earthworms, Honeybees)

This compound also poses a risk to terrestrial invertebrates, which are crucial for ecosystem health.

This compound is considered to be moderately toxic to honeybees (Apis mellifera) and earthworms. herts.ac.uk Regulatory studies indicate that this compound is non-toxic to earthworms up to a concentration of 98 mg a.i./kg dry weight, as no significant effects on survival were observed at any tested concentration. publications.gc.ca For honeybees, an acute contact study showed no compound-related toxicity, and it is classified as relatively non-toxic. publications.gc.ca The acute contact LD50 was determined to be greater than 292 µg a.i./bee. publications.gc.ca

While acute toxicity may be low, sublethal effects of this compound on pollinators are a significant concern. unimi.itdatadryad.org

Research on the solitary mason bee, Osmia cornuta, has demonstrated that exposure to sublethal doses of this compound can negatively impact male reproductive success. unimi.itdatadryad.orgresearchgate.net Males exposed to the fungicide showed a reduction in the frequency of their thoracic vibrations, a critical component of their mating display used to attract females. unimi.itresearchgate.netuni-wuerzburg.de Additionally, the composition of their cuticular hydrocarbons, which act as chemical signals for mate recognition and assessment, was altered. unimi.itdatadryad.orgresearchgate.netresearchgate.net These changes in male quality signals led to a lower mating success rate for exposed males compared to their unexposed counterparts. unimi.itdatadryad.orgresearchgate.net This indicates that even at low, non-lethal levels, this compound can disrupt the intricate communication and behavioral patterns essential for bee reproduction, potentially contributing to population declines. unimi.ituni-wuerzburg.de

Sublethal Effects on Pollinators (e.g., Osmia cornuta)
Reduction in Mating Success

This compound is recognized as an endocrine disruptor, which can interfere with the hormonal systems of organisms. herts.ac.uk Such disruption can have significant implications for reproductive health and success. For instance, in a rat developmental toxicity study, exposure to this compound led to an increase in post-implantation loss and a decrease in the number of live fetuses per dam at a dose of 75 mg/kg/day. federalregister.govfederalregister.govfederalregister.govpublications.gc.ca These findings suggest that this compound can adversely affect reproductive outcomes, which may be linked to a reduction in successful mating or fertilization.

Avian and Mammalian Wildlife

This compound exhibits varying levels of toxicity to avian and mammalian wildlife.

Avian Toxicity: Studies on birds have shown that this compound is practically non-toxic to slightly toxic on an acute oral and dietary basis. flvc.orgepa.govregulations.gov The acute oral LD50 for bobwhite quail is greater than 2150 mg/kg. epa.govepa.gov The 8-day dietary LC50 values for mallard ducks and bobwhite quail were determined to be 2013 ppm and 4050 ppm, respectively, indicating slight toxicity. epa.govepa.gov Avian reproduction studies were required due to the persistence of this compound in the environment. epa.gov In a 19-week reproductive toxicity study with mallard ducks, a No-Observed-Adverse-Effect Concentration (NOAEC) and a Lowest-Observed-Adverse-Effect Concentration (LOAEC) were established based on an 11% reduction in female body weight gain and a 20% increase in food consumption at 600 mg/kg-diet. regulations.gov

Mammalian Toxicity: For mammals, this compound has a low acute oral toxicity, with an LD50 in rats of >2000 mg/kg. herts.ac.ukflvc.org The dermal LD50 in rats is >5000 mg/kg. flvc.org Chronic exposure in mammals has been shown to primarily target the liver. federalregister.govgovinfo.gov In a two-generation reproductive toxicity study in rats, parental mortality, reproductive performance issues, and offspring toxicity were observed at high doses. regulations.gov

The following table summarizes the acute toxicity of this compound to various wildlife species.

SpeciesTestResultToxicity ClassificationReference
Bobwhite QuailAcute Oral LD50>2150 mg/kgPractically Non-toxic epa.govepa.gov
Mallard Duck8-day Dietary LC502013 ppmSlightly Toxic epa.govepa.gov
Bobwhite Quail8-day Dietary LC504050 ppmSlightly Toxic epa.govepa.gov
RatAcute Oral LD50>2000 mg/kgLow herts.ac.ukflvc.org
RatDermal LD50>5000 mg/kg- flvc.org

Risk Assessment Methodologies and Findings

Human Health Risk Assessment

Human health risk assessments for this compound are conducted by evaluating its toxicological profile and estimating human exposure. federalregister.gov The main target organ for this compound toxicity in mammals is the liver, with effects such as increased liver weight and cellular changes observed in studies. federalregister.govgovinfo.gov

The U.S. Environmental Protection Agency (EPA) has established reference doses (RfD) for this compound to evaluate risk. The acute reference dose (aRfD) for females aged 13 and older is 0.3 mg/kg/day, based on developmental toxicity in rats. federalregister.govfederalregister.gov The chronic reference dose (cRfD) is set at 0.03 mg/kg/day, based on a two-year rat feeding study. federalregister.govepa.govepa.gov this compound is classified as a "possible human carcinogen" (Group C) based on tumors observed in animal studies. federalregister.govepa.govepa.gov

Dietary risk assessments, considering exposure from food and water, have concluded that acute and chronic exposures to this compound are below the levels of concern for the general population, including infants and children. federalregister.govgovinfo.govregulations.gov

Toxicological Doses and Endpoints for Human Health Risk Assessment

Exposure/ScenarioPoint of Departure and Uncertainty/Safety FactorsRfD, PAD, LOC for Risk AssessmentStudy and EffectsReference
Acute Dietary (Females 13-49) NOAEL: 30 mg/kg/day; UF: 100aRfD: 0.3 mg/kg/day; aPAD: 0.3 mg/kg/dayDevelopmental toxicity study in rats showing increased resorptions and decreased live fetuses. federalregister.govfederalregister.gov
Chronic Dietary (All populations) NOAEL: 3.0 mg/kg/day; UF: 100cRfD: 0.03 mg/kg/day; cPAD: 0.03 mg/kg/day2-year combined chronic toxicity/carcinogenicity study in rats with decreased body weight gain and liver/thyroid effects. federalregister.govepa.govepa.govregulations.gov
Cancer Q1*: 3.59 x 10-3 (mg/kg/day)-1-Based on hepatocellular adenomas and carcinomas in mice and thyroid follicular cell tumors in rats. federalregister.govregulations.gov

Ecological Risk Assessment

Ecological risk assessments for this compound evaluate its potential impact on non-target organisms in the environment. regulations.gov These assessments indicate that this compound is moderately to highly toxic to fish and moderately toxic to aquatic invertebrates. epa.govepa.gov The 96-hour LC50 for rainbow trout is 1.5 mg/L (moderately toxic), and for bluegill sunfish is 0.68 mg/L (highly toxic). epa.govepa.gov The 48-hour EC50 for Daphnia magna is 2.3 mg/L (moderately toxic). epa.govepa.gov

Due to its persistence in soil and water, there is potential for long-term exposure. herts.ac.ukepa.govepa.gov However, its low mobility in soil suggests a lower risk of leaching into groundwater. herts.ac.ukepa.gov Risk quotients (RQs), which compare estimated environmental concentrations to toxicity endpoints, have been calculated for various organisms. epa.gov For most aquatic organisms, the RQs are below the level of concern, with some exceptions for chronic risk to estuarine/marine fish under specific use scenarios. regulations.gov Precautionary labeling is required to mitigate risks to aquatic organisms. epa.gov

Aquatic Ecotoxicity of this compound

OrganismTestResult (LC50/EC50)Toxicity ClassificationReference
Rainbow Trout (coldwater fish)96-hour1.5 mg/LModerately Toxic epa.govepa.gov
Bluegill Sunfish (warmwater fish)96-hour0.68 mg/LHighly Toxic epa.govepa.gov
Sheepshead Minnow (estuarine fish)96-hour1.8 mg/LModerately Toxic epa.gov
Daphnia magna (freshwater invertebrate)48-hour2.3 mg/LModerately Toxic epa.govepa.gov

Fungicide Resistance Management and Monitoring

Fenbuconazole is a systemic triazole fungicide that functions by inhibiting the C14-demethylation step in fungal sterol biosynthesis. cropprotectionnetwork.orgnzpps.org Its widespread use has necessitated the development of robust resistance management and monitoring strategies to maintain its efficacy.

Residue Analysis and Regulatory Science

Analytical Methods for Fenbuconazole and Metabolites in Various Matrices

The accurate determination of this compound and its metabolites relies on sophisticated analytical techniques capable of detecting and quantifying these compounds at very low concentrations in complex matrices such as food and environmental samples.

A variety of chromatographic techniques are employed for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing volatile and semi-volatile pesticides like this compound. austinpublishinggroup.com For instance, a GC-MS/MS method has been developed for the simultaneous analysis of up to 420 pesticide compounds, including this compound. shimadzu.com The Environmental Protection Agency (EPA) has an established tolerance enforcement method using gas chromatography with a nitrogen phosphorous detector (GC-NPD) for determining residues of this compound and its metabolites, RH-9129 and RH-9130, in plant commodities. federalregister.gov

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS or UHPLC-QqQ-MS), are preferred for their high sensitivity and selectivity, especially for polar and non-volatile pesticides. austinpublishinggroup.com These methods are capable of providing molecular weight information, which aids in the confirmation of the identity of the compounds. austinpublishinggroup.com UHPLC-QqQ-MS methods have been successfully developed for the multi-residue analysis of numerous pesticides, including this compound, in various food matrices like pears and fruit juices. mdpi.comlcms.cz A sensitive enantioselective method using HPLC-MS/MS has been developed for the determination of this compound and myclobutanil (B1676884) in strawberries. acs.orgnih.gov Furthermore, a supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method has been developed for the rapid and robust analysis of this compound and its chiral metabolites in fruits, vegetables, cereals, and soil. researchgate.net

Effective sample preparation is a critical step to extract and clean up the analytes from the complex sample matrix before chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of agricultural products. obrnutafaza.hr This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences. eurl-pesticides.eu The QuEChERS method has been successfully applied for the analysis of this compound in fruits and vegetables, coupled with both GC-MS/MS and LC-MS/MS detection. eurl-pesticides.eu It has also been used in the analysis of this compound in wine and fruit juices. lcms.czoiv.int

Chromatographic Techniques (e.g., GC/MS, LC-MS, UHPLC-QQQ/MS)

Maximum Residue Levels (MRLs) and Tolerances

To protect consumers, regulatory bodies worldwide establish Maximum Residue Levels (MRLs) or tolerances, which are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice (GAP).

Multiple regulatory agencies set standards for this compound residues. In the United States, the Environmental Protection Agency (EPA) establishes tolerances for this compound in various agricultural commodities. govinfo.govfederalregister.gov The European Commission (EC) sets MRLs for this compound within the European Union, which are periodically reviewed and updated based on scientific assessments by the European Food Safety Authority (EFSA). nih.goveuropa.eueuropa.eu The Codex Alimentarius Commission, a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), establishes international food standards, including MRLs for pesticides like this compound, to ensure fair trade practices and protect consumer health. fao.orgapvma.gov.au

The following table provides a snapshot of some of the MRLs for this compound set by different regulatory bodies. It is important to note that these values are subject to change.

Interactive Data Table: Selected Maximum Residue Levels (MRLs) for this compound (mg/kg)

Commodity Codex Alimentarius MRL (mg/kg) European Union MRL (mg/kg) (as of Feb 2025, effective Aug 2025) U.S. EPA Tolerance (ppm)
Apples 0.5 (Pome fruits) fao.org Maintained 0.4 regulations.gov
Grapes 1 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Peaches 0.5 fao.org Lowered to align with Codex agrinfo.euagrinfo.eu
Bananas 0.05 fao.org Lowered to LOD agrinfo.euagrinfo.eu 0.3 (whole) epa.gov
Wheat Lowered to LOD agrinfo.euagrinfo.eu
Barley 0.2 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Rye 0.1 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Tea (dried) New CXL adopted europa.eutraceone.com Increased to align with new CXL agrinfo.eutraceone.com 10 regulations.gov
Milk 0.01 (*) fao.org Lowered to 0.01 agrinfo.eutraceone.com
Cattle, meat byproducts 0.1 regulations.gov
Citrus fruits 0.5 (except lemons and limes) fao.org
Lemons and Limes 1 fao.org Maintained agrinfo.euagrinfo.eu
Apricots 0.5 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Plums 0.3 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Cranberries 1 fao.org Lowered to LOD agrinfo.euagrinfo.eu 0.5 regulations.gov
Sweet Peppers 0.6 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Cucurbits Lowered to LOD agrinfo.euagrinfo.eu
Sunflower Seed 0.05 (*) fao.org Lowered to LOD agrinfo.euagrinfo.eu
Peanuts 0.1 fao.org Lowered to LOD agrinfo.euagrinfo.eu
Rapeseed 0.05 (*) fao.org Lowered to LOD agrinfo.euagrinfo.eu

LOD: Limit of Determination. (*) Indicates MRL is set at or about the LOD. Note: U.S. tolerances are expressed in parts per million (ppm), which is equivalent to mg/kg.

Discrepancies between MRLs set by different regulatory bodies can create trade barriers. regulations.gov Therefore, efforts are made to harmonize these standards. The EPA, for instance, seeks to harmonize U.S. tolerances with international MRLs established by the Codex Alimentarius Commission to the extent possible, while ensuring consistency with U.S. food safety standards. federalregister.govregulations.gov The USDA has also emphasized the importance of MRL harmonization to avoid trade irritants, particularly for exported commodities. regulations.gov The EU also considers Codex MRLs (CXLs) in their reviews, and in some cases, has aligned its MRLs with CXLs when deemed safe for consumers. agrinfo.euagrinfo.eu

The establishment and review of MRLs rely on data from residue trials conducted under specific Good Agricultural Practices (GAPs). However, sometimes the available data is insufficient, leading to the identification of data gaps by regulatory agencies like EFSA. nih.gov For this compound, EFSA has previously identified data gaps for several crops, including apricots, peaches, plums, and various cucurbits, where the number of residue trials was not compliant with data requirements. nih.gov In such cases, tentative MRLs may be set, or existing MRLs may be lowered to the Limit of Determination (LOD) if the data gaps are not addressed. agrinfo.euagrinfo.eu For example, due to unaddressed data gaps concerning triazole derivative metabolites (TDMs), the EU has lowered the MRLs for this compound on a range of commodities including apricots, plums, grapes, and bananas to the LOD, effective from August 2025. europa.euagrinfo.euagrinfo.eu

Harmonization of MRLs

Regulatory Assessment and Review Processes (e.g., Registration Review)

The regulatory oversight of pesticides like this compound is a structured and periodic process designed to ensure that products in the marketplace continue to meet current scientific and regulatory standards for safety. In the United States, the Environmental Protection Agency (EPA) is responsible for this oversight under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). federalregister.govgovinfo.govepa.gov A key component of this is the Registration Review program, which mandates the re-evaluation of each registered pesticide on a 15-year cycle. federalregister.govepa.gov This cyclical review allows the EPA to consider changes in scientific knowledge, public policy, and pesticide use practices to affirm that a pesticide does not pose unreasonable adverse effects to human health or the environment. regulations.gov

The process for this compound, a triazole fungicide first registered in 1995, involves several key stages. regulations.gov It begins with the opening of a public docket and the publication of a work plan. regulations.govregulations.gov The EPA then conducts comprehensive risk assessments for human health and the environment based on submitted data. regulations.gov Following the risk assessments, the agency develops a proposed interim decision, which is also made available for public comment. federalregister.govgovinfo.gov An interim decision allows the EPA to implement risk mitigation measures and finalize parts of the review that are complete, while other aspects, such as assessments for endangered species, may still be ongoing. regulations.gov The entire registration review case for a chemical like this compound remains open until all required actions outlined in the interim decision have been fulfilled. govinfo.gov

Data Requirements and Submissions

For a pesticide to be registered or to remain registered, a comprehensive set of data must be submitted by the registrant to the regulatory authorities. fao.org These data requirements are extensive and cover the product's identity, composition, potential risks to humans and the environment, and efficacy. epa.govfao.org When the EPA initiated the registration review for this compound, it identified the need for additional data to complete the risk assessments. regulations.govregulations.gov

The agency issues a Data Call-In (DCI) notice to formally request the necessary studies from registrants. regulations.govregulations.gov For this compound, data have been required across several domains, including environmental fate, ecological effects, and human health. epa.govregulations.gov For example, early in its registration process, passing the "new chemical screen" required fulfilling data requirements for studies on hydrolysis, aerobic and anaerobic soil metabolism, and leaching/adsorption/desorption. epa.gov Additional information was also required for terrestrial field dissipation, confined rotational crop studies, and fish accumulation studies. epa.gov

During the registration review, the EPA's Final Work Plan for this compound outlined planned data needs, which included further environmental fate and ecological effects studies. regulations.gov In March 2017, a generic data call-in was issued to obtain these data. regulations.gov Similarly, in the European Union, the review of MRLs for this compound identified missing information, leading to requests for confirmatory data. nih.gov For instance, new residue trials analyzing for triazole derivative metabolites (TDMs) were submitted for various fruits to address these data gaps. researchgate.netnih.gov

The table below details some of the key data requirements that have been part of this compound's regulatory assessments.

Data CategorySpecific Study/RequirementRegulatory Context/PurposeReference
Environmental FateHydrolysis, Aerobic/Anaerobic Soil Metabolism, Leaching/Adsorption/DesorptionInitial registration and new chemical screening. epa.gov
Environmental FateTerrestrial Field DissipationTo understand how the compound behaves in soil under real-world conditions. Supplemental data were required to fulfill this requirement. epa.govepa.gov
Environmental FateConfined and Field Rotational Crop StudiesTo assess residue uptake in crops planted after the primary treated crop. epa.gov
Ecological EffectsFish AccumulationTo determine the potential for bioaccumulation in aquatic organisms. epa.gov
Ecological EffectsSpray Drift Field EvaluationRequired to assess potential drift from applications, particularly air blast applications on crops like pecans. epa.gov
Residue ChemistryResidue Trials for Triazole Derivative Metabolites (TDMs)Confirmatory data required by EFSA to assess consumer risk from metabolites. researchgate.netnih.gov
Product ChemistryAnalytical Grade Reference Standards and Material Safety Data Sheets for MetabolitesRequired for all compounds included in the tolerance expression. epa.gov

Public Comment Periods and Stakeholder Involvement

Public participation is a cornerstone of the pesticide regulatory process, ensuring transparency and allowing for a diversity of viewpoints to be considered. epa.govsimplystakeholders.com Regulatory bodies like the EPA provide multiple legally mandated and voluntary opportunities for the public and stakeholders to engage in the decision-making process. epa.gov These stakeholders can include the pesticide registrants (manufacturers), agricultural groups, environmental organizations, and the general public. regulations.govsimplystakeholders.comregulations.gov

For this compound, the registration review process has included several public comment periods, which are formally announced in the Federal Register. federalregister.govgovinfo.govgovinfo.gov These comment periods allow stakeholders to provide input on key documents and proposed actions. For example, a 60-day public comment period was opened for the this compound Preliminary Work Plan in early 2016. regulations.gov Following this, draft risk assessments were also released for public comment. regulations.gov The proposed interim registration review decision for this compound was made available for a 60-day public comment period in 2021. federalregister.govregulations.govgovinfo.gov

During these periods, the EPA has received comments from a variety of stakeholders. For instance, comments on the work plan were submitted by the registrant Dow AgroSciences, the United States Department of Agriculture (USDA), the Center for Biological Diversity, and the Northwest Horticultural Council, among others. regulations.gov The USDA emphasized the importance of triazole fungicides like this compound for managing fungal diseases and resistance. regulations.gov All comments are considered by the agency and are addressed in subsequent documents, such as the Final Work Plan or a Response to Comments Memorandum. federalregister.govregulations.gov This engagement helps the agency refine its assessments and risk management decisions. epa.gov

The table below outlines key milestones in the EPA's registration review of this compound, highlighting the integrated opportunities for public and stakeholder involvement.

DateRegulatory Action/MilestonePublic/Stakeholder InvolvementReference
January 2016Preliminary Work Plan (PWP) posted to the public docket.A 60-day public comment period was opened. Six public comments were received. regulations.govregulations.gov
June 2016Final Work Plan (FWP) posted.The FWP addressed comments received on the PWP. regulations.govregulations.gov
March 2017Generic Data Call-In (GDCI) issued.Formal request to registrants for required data. regulations.gov
November 2020Draft Human Health and Ecological Risk Assessments posted.A 60-day public comment period was opened. Fourteen sets of comments were received. regulations.govvegetablegrowersnews.com
August 2021Proposed Interim Decision (PID) posted.A 60-day public comment period was opened. Comments were received from the USDA and Northwest Horticultural Council. federalregister.govregulations.govgovinfo.gov
December 2021Interim Registration Review Decision issued.Finalizes the interim decision after considering public comments. The docket remains open until all actions are completed. govinfo.govregulations.gov

Advanced Research Topics on Fenbuconazole

Stereoselectivity in Environmental Behavior and Biological Activity

Fenbuconazole is a chiral compound, existing as two enantiomers, which, while having identical physical and chemical properties in an achiral environment, often exhibit different biological activities and environmental fates.

Research has demonstrated that the degradation of this compound in soil is enantioselective. Studies conducted in different soil types, including alkaline and acidic soils, and under both aerobic and anaerobic conditions, consistently show that the (-)-fenbuconazole enantiomer is preferentially degraded. nih.govacs.orgebi.ac.ukresearchgate.net The degradation process is slower under anaerobic conditions compared to aerobic conditions for both enantiomers. acs.orgresearchgate.net For instance, in one study, the half-life of (+)-fenbuconazole increased from 141.5 days (aerobic) to 216.6 days (anaerobic) in alkaline soil and from 182.5 days (aerobic) to 301.3 days (anaerobic) in acidic soil. acs.org

The stereoselectivity extends to its chiral metabolites, RH-9129 and RH-9130. The degradation of these metabolites is also stereoselective, with the (+)-RH-9130 and (+)-RH-9129 enantiomers degrading faster than their corresponding (-) enantiomers. nih.govebi.ac.uk Consequently, the (-)-RH-9129 isomer tends to be the most persistent metabolite in the soil. nih.govebi.ac.uk The relative concentrations of the four stereoisomers of the metabolites can differ depending on soil properties like pH. nih.govebi.ac.uk

Table 1: Enantioselective Degradation of this compound in Soil

Condition Soil Type Enantiomer Finding
Aerobic & Anaerobic Alkaline & Acidic This compound (-)-enantiomer degrades preferentially. nih.govacs.orgresearchgate.net
Aerobic & Anaerobic Alkaline & Acidic Metabolites RH-9129 & RH-9130 (+)-enantiomers of both metabolites degrade faster than (-) enantiomers. nih.govebi.ac.uk

Significant enantioselectivity has been observed in the toxicokinetics of this compound in animal models. In studies involving mice, the S-(+)-fenbuconazole enantiomer demonstrated substantially greater blood absorption, with its Area Under the Curve (AUC) being 15.11 times higher than that of the R-(-)-fenbuconazole enantiomer. acs.orgnih.gov

Tissue distribution studies in mice also revealed that the concentration of S-(+)-fenbuconazole was consistently higher than R-(-)-fenbuconazole in 13 of the 14 tissues examined. acs.orgnih.gov Notably, the liver, a key site for metabolism, showed an S-(+)-fenbuconazole concentration that was 4.35 times higher than its R-(-) counterpart, indicating a greater potential for hepatic accumulation and toxicity. acs.orgnih.gov In lizards, accumulation was observed in fat tissue, and the elimination half-lives of (+)-fenbuconazole were higher than those of (-)-fenbuconazole in the blood and liver, suggesting the (-) enantiomer is eliminated more rapidly in those tissues. researchgate.net

Table 2: Toxicokinetic Parameters of this compound Enantiomers in Mice

Parameter S-(+)-Fenbuconazole R-(-)-Fenbuconazole Key Finding
Blood Absorption (AUC) 15.11x higher Lower S-(+)-enantiomer is absorbed more readily. acs.orgnih.gov
Liver Concentration 4.35x higher Lower S-(+)-enantiomer shows greater hepatic accumulation. acs.orgnih.gov

Conversely, research in lizards (Eremias argus) indicated a more complex conversion pattern. Evidence was found for the conversion of (+)-fenbuconazole to (-)-fenbuconazole in the liver, as well as the conversion of (-)-fenbuconazole to (+)-fenbuconazole in both the liver and blood, suggesting bidirectional conversion capabilities in this reptile. researchgate.net

To understand the molecular basis of enantioselective toxicity, molecular docking studies have been performed. These computational models have investigated the interaction between this compound enantiomers and key enzymes. Research has shown a stronger binding interaction between the S-(+)-fenbuconazole enantiomer and the cytochrome P450 enzyme CYP2B in the liver of mice. acs.orgnih.gov This stronger affinity implies a higher potential for the S-(+) isomer to cause hepatotoxicity. acs.orgnih.gov In contrast, R-(-)-fenbuconazole exhibited a weaker interaction with the CYP2B enzyme. acs.orgnih.gov Further studies in zebrafish have also used molecular docking to confirm a strong binding capacity of this compound at the Qi site of Complex III in mitochondria, revealing a potential pathway for its toxic effects in aquatic organisms. researchgate.net

Enantiomer Conversion Mechanisms

Impact on Non-Target Organism Physiology and Behavior (Beyond Direct Toxicity)

Beyond direct lethal effects, sublethal exposure to this compound can alter the physiology and behavior of non-target organisms, with significant ecological implications.

Sublethal exposure to this compound has been shown to negatively impact the reproductive success of the wild solitary bee, Osmia cornuta. datadryad.orgresearchgate.net In these bees, females assess male quality through specific courtship signals, including thoracic vibrations and chemical cues from cuticular hydrocarbons. researchgate.netunimi.it

Research demonstrated that males exposed to this compound exhibited significantly reduced thoracic vibrations and a qualitatively altered cuticular hydrocarbon profile when compared to unexposed control bees. datadryad.orgresearchgate.netunimi.it These alterations to crucial reproductive signals resulted in a lower mating success for the exposed males. datadryad.orgresearchgate.net This indicates that even at low, non-lethal levels, the fungicide can disrupt critical behavioral and chemical communication, potentially impacting pollinator population dynamics. researchgate.netunimi.it

Table 3: List of Chemical Compounds

Compound Name Abbreviation/Alternate Name
This compound FBZ
R-(-)-fenbuconazole R-fenbuconazole
S-(+)-fenbuconazole S-fenbuconazole
RH-9129 This compound metabolite
RH-9130 This compound metabolite
Cytochrome P450 2B CYP2B

Endocrine Disruption Mechanisms

This compound is recognized as an endocrine-disrupting chemical (EDC), a substance that can interfere with the body's hormonal systems. nih.govwrc.org.zaffcr.or.jp EDCs can mimic or block natural hormones, alter hormone synthesis and metabolism, or modify hormone receptor levels. nih.govffcr.or.jpmdpi.commdpi.com Research into this compound's endocrine-disrupting properties focuses on several key mechanisms, including its effects on aromatase, interactions with androgen and estrogen receptors, and impacts on steroidogenesis.

One of the primary mechanisms of endocrine disruption by this compound is the inhibition of cytochrome P450 aromatase (CYP19). nih.govvfu.cznih.gov This enzyme is crucial for converting androgens to estrogens. nih.govnih.gov Studies have shown that this compound can inhibit aromatase activity in various models, including human choriocarcinoma (JEG-3) cells and fish. nih.govlilab-ecust.cn For instance, in JEG-3 cells, this compound inhibited aromatase activity with a half-maximal inhibitory concentration (IC50) of 1.1 microM after a two-hour exposure. nih.gov This inhibition can disrupt the normal balance of sex hormones, which is critical for reproductive health. vfu.cznih.gov

This compound's interaction with androgen and estrogen receptors is another area of active investigation. Steroid hormones like testosterone (B1683101) and estradiol (B170435) exert their effects by binding to these receptors, which then regulate gene expression. msu.edu Chemicals that interfere with this binding can either mimic or block hormonal signals. mdpi.comnih.govmdpi.com While the direct binding affinity of this compound to these receptors is a complex area of study, its impact on hormone-regulated pathways suggests an interaction. For example, some triazole fungicides have been shown to affect the expression of genes regulated by these receptors. uclm.es

The broader impact of this compound on steroidogenesis, the process of hormone synthesis, is also a key research focus. vfu.czresearchgate.net Conazole fungicides, as a class, are known to inhibit enzymes involved in the conversion of progesterone (B1679170) to testosterone, potentially leading to reduced testosterone levels. vfu.cz In vivo and ex vivo studies with zebrafish have shown that while this compound did not significantly affect the expression of certain steroidogenic genes, it did inhibit the release of 11-ketotestosterone, a key androgen in fish. researchgate.net

Table 1: Research Findings on Endocrine Disruption Mechanisms of this compound

Mechanism Model System Key Findings Citation
Aromatase (CYP19) Inhibition Human Choriocarcinoma (JEG-3) Cells Inhibited aromatase activity with an IC50 of 1.1 microM. nih.gov
Aromatase (CYP19) Inhibition Fathead Minnow (brain and ovarian homogenates) Inhibited in vitro CYP19 aromatase activity. lilab-ecust.cn
Steroidogenesis Zebrafish (ex vivo testicular explants) Inhibited the release of 11-ketotestosterone. researchgate.net
Gametogenesis Zebrafish (embryonic exposure) Reduced percentage of mature gametes in adult zebrafish. researchgate.net

Development of Novel Analytical Approaches

The accurate detection and quantification of this compound and its metabolites in various environmental and biological samples are crucial for risk assessment and regulatory monitoring. researchgate.netacs.org Researchers are continuously developing more sensitive, efficient, and robust analytical methods to meet this need.

Recent advancements in analytical chemistry have led to the development of sophisticated techniques for this compound analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. researchgate.net For instance, a method using HPLC-tandem mass spectrometry (HPLC-MS/MS) was developed for the enantioselective determination of this compound in strawberries. acs.org This method allows for the separation and quantification of individual enantiomers, which is important because enantiomers can have different biological activities and degradation rates. researchgate.netacs.org

Chiral analysis is a significant focus in the development of new methods for this compound, as it is a chiral compound. researchgate.netacs.org The enantioselective degradation of this compound has been observed in soil, with one enantiomer degrading preferentially over the other. researchgate.netacs.org Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a rapid and robust method for the simultaneous detection of this compound and its chiral metabolites in various matrices, including fruits, vegetables, cereals, and soil. researchgate.net This technique offers baseline separation of stereoisomers in a short analysis time. researchgate.net

Sample preparation is another critical aspect of analytical methodology. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples. nih.gov It has been successfully applied for the extraction of this compound and other triazole fungicides from soil and water samples prior to analysis by chiral liquid chromatography-tandem mass spectrometry. nih.gov

Table 2: Novel Analytical Approaches for this compound

Analytical Technique Matrix Key Features Citation
High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Strawberry Enantioselective determination of this compound and myclobutanil (B1676884). acs.org
Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS) Fruits, Vegetables, Cereals, Soil Rapid and robust method for simultaneous detection of this compound and its chiral metabolites. researchgate.net
Chiral Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS sample preparation Soil and Water Simultaneous enantiomeric analysis of 8 triazole fungicides. nih.gov
Gas Chromatography with Mass Spectrometric Detection (GC-MSD) White Grapes Determination of residues of 10 fungicides. researchgate.net
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Biological Samples (plasma, tissues, urine, feces) Systematically studied toxicokinetics and enantiomer conversion. acs.org

Integration of this compound Research into Broader Pesticide Science

Research on this compound contributes to and benefits from the broader field of pesticide science. This integration allows for a more comprehensive understanding of its behavior, effects, and the development of sustainable pest management strategies.

A key area of integration is the study of fungicide resistance. The repeated use of this compound and other sterol demethylation inhibitor (DMI) fungicides can lead to the development of resistant fungal populations. apsnet.orgmdpi.com Research on the mechanisms of resistance to this compound in pathogens like Venturia inaequalis (apple scab) provides valuable insights for resistance management strategies. apsnet.org Understanding cross-resistance, where resistance to one DMI fungicide confers resistance to others in the same group, is also critical. mdpi.com

The environmental fate and ecotoxicology of this compound are studied within the larger context of how pesticides behave in the environment. herts.ac.ukregulations.gov This includes investigating its persistence in soil and water, its potential for bioaccumulation, and its effects on non-target organisms. herts.ac.ukbrazilianjournals.com.brepa.gov For example, studies on the degradation of this compound in soil, including its enantioselective degradation, contribute to models that predict the environmental persistence of chiral pesticides. researchgate.netacs.org Furthermore, research on the impact of this compound on pollinators like solitary bees highlights the need to consider sublethal effects of pesticides on non-target species. unimi.itresearchgate.net

The development of advanced oxidation processes (AOPs) for the degradation of pesticide residues is another area where this compound research is integrated. biorxiv.org Studies examining the efficacy of techniques like UV light combined with hydrogen peroxide to break down this compound on produce surfaces contribute to the development of post-harvest treatments to reduce pesticide residues. biorxiv.org

Future Directions and Research Gaps

Unaddressed Data Gaps in Environmental Fate and Ecotoxicology

A comprehensive evaluation of fenbuconazole is hindered by specific gaps in the available scientific literature regarding its environmental behavior and effects on various ecosystems. Although environmental fate data indicates that this compound is persistent in both aquatic and terrestrial environments, with half-lives up to 367 days under aerobic conditions and 655 days under anaerobic conditions, crucial ecotoxicological data remains incomplete. epa.govepa.gov

Key data deficiencies identified by regulatory bodies and researchers include:

Toxicity to Avian Species: A specific data gap exists for an acute avian oral toxicity study on a passerine species. regulations.gov While this compound is considered practically non-toxic to bobwhite quail on an acute oral basis, a comprehensive risk assessment requires data on more sensitive bird species. publications.gc.ca Furthermore, studies on the reproductive effects on birds are needed for full registration. epa.govepa.gov

Toxicity to Benthic Organisms: The risk that this compound poses to freshwater and marine benthic invertebrates (e.g., chironomids) has not been adequately determined. publications.gc.ca Given the potential for this compound to partition to sediments, its impact on these bottom-dwelling organisms represents a significant unknown. publications.gc.ca

Toxicity to Beneficial Invertebrates: Data on the toxicity of this compound to beneficial predators and parasites have not been submitted, which is necessary to assess the potential effects on species that play a role in pest control. publications.gc.ca There is also a lack of data on the acute toxicity to larval honey bees. regulations.gov

Chronic Toxicity in Aquatic Ecosystems: While acute toxicity data is available, the potential for chronic hazards necessitates further studies. epa.gov Specifically, data on the full life-cycle of aquatic invertebrates and the early life stages of fish are required for a complete environmental risk assessment. epa.gov A general lack of toxicity data for this compound in aquatic organisms has been noted as a research need. nih.gov

Long-term and Sublethal Effects on Non-target Organisms

Beyond acute lethality, the long-term and sublethal effects of this compound on non-target organisms are a critical area of ongoing research. Exposure to non-lethal concentrations has been shown to elicit a range of adverse effects across different species.

In aquatic environments, sublethal effects have been observed in several fish species.

Fish: In an early-life stage test, while this compound did not affect hatching or larval survival of fathead minnows, it did cause significantly reduced standard length and wet weight at concentrations of 0.16 and 0.33 mg a.i./L. publications.gc.ca Behavioral effects, including loss of equilibrium, quiescence, and abnormal orientation, were noted in rainbow trout and bluegill at concentrations of 1.4 mg a.i./L and 0.92 mg a.i./L, respectively. epa.govepa.gov In zebrafish, exposure to environmentally relevant concentrations (200 and 500 ng/L) led to malformations, hypoactivity, and impaired mitochondrial respiration. nih.gov

Sublethal effects have also been documented in terrestrial animals and birds.

Mammals: The liver has been identified as a primary target organ in mice, rats, and dogs following repeated exposure. publications.gc.cafao.org Effects include hepatomegaly and changes in clinical chemistry. fao.org In a three-month study, mice fed diets containing this compound showed signs of liver toxicity. epa.gov Long-term exposure in rats resulted in an increased incidence of thyroid follicular cell tumors. publications.gc.caepa.gov

Birds: In acute dietary studies, various sublethal effects were noted in bobwhite quail and mallard ducks at the three highest tested concentrations. publications.gc.ca

SpeciesEffect TypeObserved EffectsConcentration
Fathead MinnowSublethalReduced standard length and wet weight0.16 and 0.33 mg a.i./L
Rainbow TroutSublethalBehavioral changes (loss of equilibrium, quiescence)1.4 mg a.i./L
BluegillSublethalBehavioral changes (loss of equilibrium, surfacing)0.92 mg a.i./L
ZebrafishSublethalMalformation, hypoactivity, impaired mitochondrial respiration200 and 500 ng/L
Rodents (Mice, Rats)ChronicLiver toxicity, hepatomegaly, thyroid tumorsN/A
Birds (Quail, Ducks)SublethalVarious sublethal effects in dietary studiesN/A

Refinement of Risk Assessment Models Incorporating Stereoselectivity

This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image enantiomers. acs.orgnih.gov These enantiomers can have different biological activities and degradation rates in the environment, a phenomenon known as stereoselectivity. researchgate.net Standard risk assessments often use data from the racemic mixture (a 50:50 mix of both enantiomers), which may not accurately reflect the environmental behavior and toxicological profile of the individual enantiomers. acs.org

Recent research has highlighted the importance of incorporating stereoselectivity into risk assessment models for this compound.

Enantioselective Degradation: Studies have shown that the degradation of this compound in soils is enantioselective, with the (-)-fenbuconazole enantiomer being preferentially degraded under both aerobic and anaerobic conditions. acs.orgnih.govresearchgate.net The half-lives of the two enantiomers can differ significantly depending on soil type and conditions. acs.org In contrast, one study found that the degradation of this compound in strawberries was not enantioselective. acs.org

Enantioselective Metabolism and Toxicity: A 2025 study in mice established the absolute configurations of the enantiomers as S-(+)-fenbuconazole and R-(−)-fenbuconazole. acs.org This research revealed significant enantioselectivity in toxicokinetics, with the S-(+)-enantiomer showing substantially higher blood absorption and a greater tendency for accumulation in the liver. acs.org Molecular docking suggested a stronger interaction between S-(+)-fenbuconazole and the CYP2B enzyme, implying a higher potential for hepatotoxicity from this specific enantiomer. acs.org The study also found evidence of unidirectional conversion from the R-(-) to the S-(+) form in mice. acs.org

These findings underscore that understanding the stereoselective behavior of this compound is crucial for a more accurate and refined environmental risk assessment, as one enantiomer may be more persistent or more toxic than the other. researchgate.netmdpi.com

EnantiomerPropertyFinding
(-)-FenbuconazoleDegradation in SoilPreferentially degraded in both aerobic and anaerobic conditions. acs.orgnih.govresearchgate.net
(+)-FenbuconazoleDegradation in SoilDegrades more slowly than the (-) enantiomer. acs.org
S-(+)-FenbuconazoleToxicokinetics in MiceHigher blood absorption and greater hepatic accumulation. acs.org
R-(−)-FenbuconazoleToxicokinetics in MiceLower blood absorption and hepatic accumulation. acs.org
R-(−) to S-(+)Conversion in MiceUnidirectional conversion observed. acs.org

Investigation of this compound in Complex Environmental Mixtures

In the environment, organisms are rarely exposed to a single chemical. Instead, they are exposed to complex mixtures of various contaminants. The study of the combined effects of pesticides like this compound with other environmental pollutants such as heavy metals, pharmaceuticals, and microplastics is an emerging and critical area of research. frontiersin.org

Currently, there is a significant knowledge gap regarding the behavior and toxicity of this compound when it is part of a chemical mixture.

Lack of Mixture-Specific Data: While the toxicity of this compound as a standalone compound has been studied, its effects in combination with other common agricultural or industrial chemicals are not well understood. This lack of data represents a major uncertainty in ecological risk assessments.

Call for Further Research: Scientific editorials and research programs have highlighted the need for studies on the environmental fate and ecotoxicological effects of pesticide mixtures. frontiersin.org Understanding the interactions between this compound and other contaminants—which could be additive, synergistic, or antagonistic—is essential for predicting its true environmental impact. researchgate.net The complexity of its chiral transformation products further complicates assessments in real-world scenarios. researchgate.net Therefore, future research should focus on investigating the toxicity of this compound in environmentally relevant mixtures to better protect non-target organisms and ecosystem health.

Q & A

Q. What is the molecular mechanism of action of fenbuconazole against fungal pathogens, and how does its structural configuration influence efficacy?

this compound, a sterol demethylation inhibitor (DMI), targets the fungal CYP51 enzyme, disrupting ergosterol biosynthesis critical for cell membrane integrity. Its efficacy is influenced by structural features such as the dihedral angles between the central benzene ring and the chlorophenyl/triazole groups (32.77° and 32.97°, respectively), which affect binding affinity to CYP51. Weak intermolecular interactions (C–H⋯N hydrogen bonds, C–Cl⋯Cl contacts, and π–π stacking) stabilize its crystalline form, potentially altering solubility and bioavailability .

Q. What analytical methods are recommended for quantifying this compound residues in agricultural and environmental samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for residue analysis. For degradation studies, advanced oxidation processes (AOPs) combining UV-C light and hydrogen peroxide can degrade this compound by up to 70% on apple skins via reactive oxygen species (ROS) generation. Method validation should include limits of detection (LODs) aligned with EU maximum residue levels (MRLs), which range from 0.01 to 2.0 mg/kg depending on the crop .

Q. How should researchers design experiments to assess this compound’s environmental persistence and non-target organism toxicity?

Use soil microcosm studies with controlled variables (pH, organic matter content, microbial activity) to measure half-life (DT₅₀). Pair this with ecotoxicological assays on model organisms (e.g., Daphnia magna for aquatic toxicity). Include positive controls (e.g., tebuconazole) and negative controls (untreated substrates) to contextualize results. Ensure compliance with OECD or EPA guidelines for reproducibility .

Advanced Research Questions

Q. What experimental approaches can identify and validate resistance mechanisms in Colletotrichum species to this compound?

Resistance in Colletotrichum truncatum and C. nymphaeae is linked to mutations in the CYP51 gene’s Substrate Recognition Sites (SRS5, SRS6). Employ whole-genome sequencing of resistant strains and compare CYP51 haplotypes. Use in vitro assays with EC₅₀ values (e.g., this compound EC₅₀ >100 µg/mL for resistant isolates) to correlate genotype-phenotype relationships. Cross-resistance studies with other DMIs (e.g., propiconazole) are critical for understanding resistance evolution .

Table 1. EC₅₀ Values of DMI Fungicides Against Colletotrichum Species

FungicideC. nymphaeaeC. truncatum
This compound>100 µg/mL>100 µg/mL
Tebuconazole5.2 µg/mL>100 µg/mL
Propiconazole2.8 µg/mL12.4 µg/mL
Source: Adapted from Proceedings of the 92nd Cumberland-Shenandoah Fruit Workers Conference

Q. How can researchers optimize advanced oxidation processes (AOPs) to degrade this compound in water systems while minimizing toxic byproducts?

Use a factorial design to test variables: H₂O₂ concentration (50–200 mg/L), UV-C exposure time (10–60 min), and pH (3–9). Monitor degradation kinetics via HPLC and identify byproducts using high-resolution mass spectrometry (HRMS). Prioritize ROS scavengers (e.g., tert-butanol) to elucidate degradation pathways. Note that glyphosate co-degradation may require adjusted protocols due to divergent reaction mechanisms .

Q. What strategies address contradictory data on this compound’s efficacy across different crops and regulatory jurisdictions?

Conduct meta-analyses of field trials, stratifying data by crop type, application timing, and regional resistance profiles. For example, EU MRLs for this compound on peaches (2.0 mg/kg) conflict with Codex standards (1.5 mg/kg), necessitating residue trials under Good Agricultural Practices (GAP). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize study designs and reduce heterogeneity in data interpretation .

Q. How do crystal structure insights inform the development of this compound derivatives with improved target-binding and reduced off-target effects?

Leverage X-ray crystallography data (e.g., C–Cl⋯Cl interactions at 3.7892 Å) to model derivatives with modified halogen substituents. Perform molecular docking simulations against wild-type and mutant CYP51 isoforms. Validate predictions using in planta efficacy trials and mammalian cytotoxicity assays (e.g., HepG2 cells) to prioritize candidates with selective toxicity .

Methodological Considerations

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. For example, discrepancies in this compound’s degradation efficiency (70% in AOPs vs. <50% in natural sunlight) may stem from uncontrolled variables (e.g., organic matter content) .
  • Multidisciplinary Collaboration : Integrate mycologists, analytical chemists, and bioinformaticians to address complex questions, such as resistance gene editing or large-scale residue monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.